molecular formula C9H9BrN2O B085219 1-(3-Bromophenyl)imidazolidin-2-one CAS No. 14088-96-1

1-(3-Bromophenyl)imidazolidin-2-one

Cat. No.: B085219
CAS No.: 14088-96-1
M. Wt: 241.08 g/mol
InChI Key: YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)imidazolidin-2-one (CAS 14088-96-1) is a brominated cyclic urea derivative of high interest in medicinal chemistry and organic synthesis. The compound features an imidazolidin-2-one core, a well-established privileged scaffold in drug discovery due to its presence in various FDA-approved pharmaceuticals . This structure serves as a versatile building block for the synthesis of vicinal diamines and other complex molecules . The 3-bromophenyl substituent provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening. Research into imidazolidin-2-one derivatives has revealed a broad spectrum of attractive biological activities, including anti-inflammatory, herbicidal, antitumor, antioxidant, cardiotonic, antitubercular, and antiarrhythmic properties . A 2021 study highlighted the significant in vitro anticancer activity of novel 4-(het)arylimidazolidin-2-ones, underscoring the therapeutic potential of this chemical class . The compound is characterized by a molecular formula of C9H9BrN2O and a molecular weight of 241.08 g/mol . It has a melting point of 132-135°C . As a safety precaution, this product is labeled with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594734
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-96-1
Record name 1-(3-Bromophenyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway to obtain 1-(3-Bromophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the formation of a key urea intermediate followed by a base-mediated intramolecular cyclization. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate replication and further investigation.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the reaction of 3-bromoaniline with 2-chloroethyl isocyanate to form the intermediate, N-(3-Bromophenyl)-N'-(2-chloroethyl)urea. The subsequent step is an intramolecular cyclization of this urea derivative, facilitated by a base, to yield the final product.

Synthesis_Overview cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Intramolecular Cyclization A 3-Bromoaniline C N-(3-Bromophenyl)-N'-(2-chloroethyl)urea A->C + B 2-Chloroethyl isocyanate B->C D N-(3-Bromophenyl)-N'-(2-chloroethyl)urea E This compound D->E Base-mediated

Caption: Overall two-step synthesis pathway.

Experimental Protocols

The following protocols are based on established and analogous procedures for the synthesis of similar N-aryl imidazolidin-2-ones.

Step 1: Synthesis of N-(3-Bromophenyl)-N'-(2-chloroethyl)urea

This procedure details the formation of the urea intermediate from 3-bromoaniline and 2-chloroethyl isocyanate.

Materials:

  • 3-Bromoaniline

  • 2-Chloroethyl isocyanate

  • Chloroform (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromoaniline (1.0 eq) in anhydrous chloroform.

  • Add 2-chloroethyl isocyanate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 40 minutes.

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crystalline residue is then recrystallized from diethyl ether to yield pure N-(3-Bromophenyl)-N'-(2-chloroethyl)urea as a white powder.

Step1_Workflow start Start dissolve Dissolve 3-bromoaniline in CHCl3 start->dissolve add_isocyanate Add 2-chloroethyl isocyanate dissolve->add_isocyanate reflux Reflux for 40 minutes add_isocyanate->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent under reduced pressure cool->evaporate recrystallize Recrystallize from diethyl ether evaporate->recrystallize product1 N-(3-Bromophenyl)-N'-(2-chloroethyl)urea recrystallize->product1 end End product1->end

Caption: Workflow for the synthesis of the urea intermediate.

Step 2: Synthesis of this compound

This protocol describes the base-mediated intramolecular cyclization of the urea intermediate to the final product.

Materials:

  • N-(3-Bromophenyl)-N'-(2-chloroethyl)urea

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve N-(3-Bromophenyl)-N'-(2-chloroethyl)urea (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add cesium carbonate (1.0 eq) to the solution.

  • Stir the reaction mixture and heat to reflux for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Step2_Workflow start Start dissolve Dissolve urea intermediate in acetonitrile start->dissolve add_base Add cesium carbonate dissolve->add_base reflux Reflux for 20 hours add_base->reflux cool_filter Cool and filter the mixture reflux->cool_filter concentrate Concentrate the filtrate cool_filter->concentrate purify Purify by column chromatography concentrate->purify product2 This compound purify->product2 end End product2->end

Caption: Workflow for the cyclization to the final product.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

StepReactantsProductSolventCatalyst/BaseReaction TimeTemperatureExpected Yield
13-Bromoaniline, 2-Chloroethyl isocyanateN-(3-Bromophenyl)-N'-(2-chloroethyl)ureaChloroform-40 minReflux~96%
2N-(3-Bromophenyl)-N'-(2-chloroethyl)ureaThis compoundAcetonitrileCesium Carbonate20 hReflux~65%

Characterization Data

The expected characterization data for the final product, this compound, are provided below for verification of a successful synthesis.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons on the bromophenyl ring, and two methylene groups (-CH₂-N- and -CH₂-N(CO)-) of the imidazolidinone ring.
¹³C NMR Expected signals for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and the two methylene carbons of the imidazolidinone ring.
IR (KBr, cm⁻¹) Expected characteristic peaks for N-H stretching (if any residual), C=O stretching (around 1680-1700 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.
Mass Spec (m/z) Expected molecular ion peaks corresponding to the isotopic distribution of bromine ([M]⁺ and [M+2]⁺ in approximately 1:1 ratio).

Signaling Pathways and Biological Context

While this guide focuses on the chemical synthesis, it is noteworthy that imidazolidin-2-one derivatives are a class of compounds with significant biological activity. They are known to interact with various biological targets. For instance, some N-phenyl-N'-(2-chloroethyl)ureas, the precursors to imidazolidin-2-ones, have been shown to act as alkylating agents targeting proteins like β-tubulin and prohibitin, leading to cell cycle arrest[1]. The cyclized forms, such as the target molecule of this guide, may act as more potent and stable analogs or prodrugs. Further research into the specific biological activity of this compound is warranted to elucidate its potential therapeutic applications.

Biological_Context compound This compound target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binds to/Modulates pathway Cellular Signaling Pathway target->pathway Initiates/Inhibits response Biological Response (e.g., Cell Cycle Arrest, Apoptosis) pathway->response

Caption: Potential interaction of the compound with biological systems.

This technical guide provides a solid foundation for the synthesis and further investigation of this compound. The detailed protocols and expected data should enable researchers to successfully prepare this compound for various applications in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details of experimental protocols for their determination, and a visualization of their interplay in the context of drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties govern its solubility, permeability, and interaction with biological targets. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₉BrN₂OCymitQuimica
Molecular Weight 241.09 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted logP 1.35Molinspiration
Predicted Melting Point Not available-
Predicted Boiling Point Not available-
Predicted pKa (most acidic) 13.88ChemAxon
Predicted pKa (most basic) -1.13ChemAxon

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. Standardized protocols ensure reproducibility and reliability of the data.

Melting Point Determination

The melting point is a key indicator of a compound's purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acid Dissociation Constant (pKa) Determination by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values.

Protocol:

  • A solution of this compound is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa value is determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.

Visualizing Experimental and Logical Workflows

Experimental Workflow for logP Determination

The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

G A Prepare biphasic system (n-octanol and water) B Dissolve this compound in the biphasic system A->B C Shake vigorously to reach equilibrium B->C D Separate the n-octanol and aqueous phases C->D E Determine concentration in each phase (e.g., HPLC) D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Experimental workflow for logP determination.
Interplay of Physicochemical Properties in Drug Development

The physicochemical properties of a compound are interconnected and collectively influence its potential as a drug candidate. This diagram illustrates the logical relationships between these properties and their impact on the drug development process, guided by principles such as Lipinski's Rule of Five.[1][2][3]

G cluster_properties Physicochemical Properties cluster_processes Pharmacokinetic Processes (ADME) cluster_outcome Drug Development Outcome MW Molecular Weight (<500 Da) Absorption Absorption MW->Absorption logP Lipophilicity (logP < 5) logP->Absorption Distribution Distribution logP->Distribution Metabolism Metabolism logP->Metabolism Excretion Excretion logP->Excretion HBD H-Bond Donors (≤5) HBD->Absorption HBA H-Bond Acceptors (≤10) HBA->Absorption pKa Ionization (pKa) pKa->Absorption pKa->Distribution Solubility Aqueous Solubility Solubility->Absorption Solubility->Excretion Bioavailability Oral Bioavailability Absorption->Bioavailability Efficacy Efficacy Distribution->Efficacy Metabolism->Efficacy Toxicity Toxicity Metabolism->Toxicity Excretion->Efficacy Bioavailability->Efficacy

Relationship of physicochemical properties to drug development.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data is not yet publicly available, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The visualization of the experimental workflow and the logical interplay of these properties underscores their critical importance in the journey of a compound from a chemical entity to a potential therapeutic agent. Further experimental validation of the predicted properties is essential for advancing the development of molecules based on this promising scaffold.

References

Unraveling the Enigmatic Mechanism of Action: 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 1-(3-Bromophenyl)imidazolidin-2-one. To date, no published studies explicitly detail its protein targets, associated signaling pathways, or quantitative pharmacological data such as binding affinities or inhibitory concentrations.

While the direct mechanism of this compound remains uncharacterized, an examination of structurally related compounds within the broader imidazolidinone class offers potential avenues for future investigation. It is crucial to emphasize that the biological activities of these related structures cannot be directly extrapolated to this compound, but they provide a foundational context for potential research directions.

Insights from Structurally Related Imidazolidinone Derivatives

The imidazolidinone scaffold is a recurring motif in a variety of pharmacologically active molecules. Research into derivatives has revealed a diverse range of biological activities, highlighting the therapeutic potential of this chemical class.

Imidazolidine-2,4-diones and 2-Thioxoimidazolidin-4-ones

A notable subset of imidazolidinone derivatives, the imidazolidine-2,4-diones and their thio-analogs, have been identified as inverse agonists and antagonists of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a key component of the endocannabinoid system, is primarily expressed in the central nervous system and plays a role in regulating appetite, pain sensation, mood, and memory. Inverse agonism at the CB1 receptor leads to a decrease in its basal activity, a mechanism that has been explored for therapeutic applications.

Anticancer and Antimicrobial Properties

Other modifications to the imidazolidinone core have yielded compounds with promising anticancer and antimicrobial properties. For instance, certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[2] Additionally, the broader class of imidazolidinone-containing compounds has been explored for antibacterial and antifungal activities.[3][4][5]

Future Directions and Unanswered Questions

The absence of specific pharmacological data for this compound underscores the need for foundational research to elucidate its biological profile. Key experimental undertakings required to determine its mechanism of action would include:

  • Target Identification and Validation: High-throughput screening against a panel of known biological targets, such as G-protein coupled receptors, kinases, and enzymes, could identify initial hits. Subsequent validation studies would be necessary to confirm these interactions.

  • Phenotypic Screening: Assessing the effect of the compound on various cellular phenotypes (e.g., cell proliferation, apoptosis, differentiation) could provide clues about the pathways it modulates.

  • Biochemical and Cellular Assays: Once a putative target is identified, detailed biochemical and cell-based assays would be required to quantify the compound's potency (e.g., IC50, EC50, Ki) and elucidate the nature of the interaction (e.g., agonist, antagonist, inhibitor).

  • Signaling Pathway Analysis: Techniques such as western blotting, reporter gene assays, and phosphoproteomics could be employed to map the downstream signaling cascades affected by the compound.

Below is a conceptual workflow illustrating the necessary steps to characterize the mechanism of action for a novel compound like this compound.

G cluster_0 Initial Screening & Identification cluster_1 Target Validation & Characterization cluster_2 Pathway Elucidation cluster_3 Mechanism of Action A This compound B High-Throughput Screening (e.g., Target-based, Phenotypic) A->B C Hit Identification B->C D Binding Assays (e.g., SPR, ITC) C->D E Biochemical/Enzymatic Assays C->E F Cell-Based Functional Assays D->F E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H Identification of Downstream Effectors G->H I Defined Mechanism of Action H->I

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel chemical entity.

References

Unveiling the Biological Potential of 1-(3-Bromophenyl)imidazolidin-2-one: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the potential biological activities of 1-(3-Bromophenyl)imidazolidin-2-one. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes findings from studies on structurally analogous compounds, particularly those sharing the core phenylimidazolidin-2-one scaffold. The potential therapeutic areas explored include oncology, infectious diseases, and neurology, based on the observed anticancer, antimicrobial, antileishmanial, and receptor-modulating activities of its chemical relatives. This guide furnishes researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative biological data, detailed experimental methodologies for key assays, and visual diagrams of experimental workflows and relevant signaling pathways to facilitate future research and development efforts.

Introduction

This compound (CAS No. 14088-96-1) is a synthetic organic compound featuring an imidazolidin-2-one core substituted with a 3-bromophenyl group at the N1 position.[1][2][3] The imidazolidin-2-one moiety is a prevalent structural motif in a variety of biologically active compounds and approved pharmaceuticals.[4] While specific biological data for this compound is not extensively documented, the broader family of phenyl-substituted imidazolidinones has demonstrated a wide range of pharmacological effects. This guide will extrapolate the potential biological activities of the title compound by examining the established activities of its structural analogs. The presence of a bromine atom on the phenyl ring is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing potency.[5][6][7][8][9]

Potential Biological Activities of Phenylimidazolidin-2-one Analogs

The following sections summarize the quantitative data on the biological activities of various imidazolidin-2-one derivatives. This data is intended to guide the hypothesis-driven investigation of this compound.

Anticancer and Cytotoxic Activity

Several studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents.[4][10][11][12][13] The cytotoxic effects have been observed across various cancer cell lines.

Compound/DerivativeCell Line(s)Activity MetricValueCitation(s)
1-(3-Chlorophenyl)-4-(6-hydroxybenzo[d][14]dioxol-5-yl)imidazolidin-2-oneNormal (HDF) & Cancer (MCF-7, HeLa, A549, etc.)CytotoxicityNot specified as highly toxic[4]
3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dioneMCF-7 (Breast Cancer)LD₅₀20.4 µg/mL[11]
5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione (IH-1)RAW264.7 (Macrophage-like)Anti-inflammatoryInhibits LPS-induced responses[15]
Substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-onesHeLa, IMR-32, MCF-7IC₅₀10.64 - 33.62 µM[12]
Antimicrobial Activity

The imidazolidinone scaffold is a component of several antimicrobial agents. Bromo-substituted heterocyclic compounds, in particular, have shown promising antibacterial and antifungal properties.[5][6][7][8][9]

Compound/DerivativeMicroorganism(s)Activity MetricValueCitation(s)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesB. subtilis, S. aureus, P. aeruginosa (Bacteria); C. albicans, A. niger, C. lunata (Fungi)Zone of InhibitionModerate to Significant[5]
N-(3-bromophenyl) chloroacetamideS. aureus, MRSA, E. coli, C. albicansAntimicrobial ActivityAmong the most active[9]
5-Bromo-substituted phenyl N-acylhydrazone derivativesB. subtilis, P. aeruginosaMIC / MBC62.50 µg/mL[6]
Antileishmanial Activity

Derivatives of imidazolidin-2-one have been synthesized and evaluated as potential agents against Leishmania species, the protozoan parasites responsible for leishmaniasis.

Compound/DerivativeLeishmania SpeciesActivity MetricValueCitation(s)
1-(4,6-dimethylpyridin-2-yl)-3-(napht-2-ylsulfonyl)imidazolidin-2-oneL. mexicana, L. infantum (promastigotes)IC₅₀8 - 16 µmol L⁻¹[16]
1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-oneL. mexicana, L. infantum (promastigotes)IC₅₀8 - 16 µmol L⁻¹[16]
1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-oneL. mexicana (intracellular amastigote)IC₅₀2.4 µmol L⁻¹[16]
Cannabinoid Receptor (CB1) Modulation

Structurally related imidazolidine-2,4-diones have been identified as high-affinity inverse agonists/antagonists for the human CB1 cannabinoid receptor. This suggests that the broader imidazolidinone scaffold could be a valuable starting point for developing modulators of the endocannabinoid system.

Key Experimental Protocols

This section provides detailed methodologies for foundational assays relevant to assessing the biological activities discussed above.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[19] The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[20]

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted) to each well.[19]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.[18][20]

  • Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[19][20]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][21][22][23][24]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[14][21]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well (broth, inoculum, and a standard antibiotic).[21]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: After incubation, determine the MIC by identifying the lowest compound concentration at which no visible growth (turbidity) is observed.[21]

Receptor-Ligand Binding: Cannabinoid CB1 Receptor Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[25][26][27]

Principle: A test compound competes with a radiolabeled ligand (e.g., [³H]-CP 55,940) for binding to membranes prepared from cells expressing the target receptor (e.g., CB1). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the binding affinity (Ki).

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-CB1 cells).[25]

  • Binding Reaction: In a binding buffer, incubate the cell membranes with a fixed concentration of a radiolabeled CB1 ligand and varying concentrations of the test compound (this compound).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 37°C).[25]

  • Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[25]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled known ligand.[25] Calculate the specific binding at each concentration of the test compound. Plot the data to generate a competition curve and calculate the IC₅₀, which can then be converted to the inhibition constant (Ki).

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant biological pathway.

G General Workflow for Biological Activity Screening cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Lead Optimization Compound This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Stock->Antimicrobial Receptor Receptor Binding Assay (e.g., CB1 Binding) Stock->Receptor Analysis Calculate IC50 / MIC / Ki Cytotoxicity->Analysis Antimicrobial->Analysis Receptor->Analysis Hit Identify 'Hit' Activity Analysis->Hit Mechanism Mechanism of Action Studies Hit->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR InVivo In Vivo Efficacy & Toxicity SAR->InVivo

Caption: General workflow for screening the biological activity of a novel compound.

MTT_Workflow Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add Test Compound (serial dilutions) B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (1.5-4 hours) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Shake Plate (15 mins) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability & Determine IC50 I->J

Caption: Workflow for the MTT cytotoxicity assay.

Microdilution_Workflow Experimental Workflow: Broth Microdilution Assay A 1. Prepare Serial Dilutions of Compound in Broth in 96-well plate C 3. Add Inoculum to all test wells A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Add Controls (Growth, Sterility) C->D E 5. Incubate Plate (16-20 hours at 35°C) D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution antimicrobial assay.

Cannabinoid_Signaling Hypothetical Target: Cannabinoid Receptor (CB1) Signaling compound Imidazolidinone (Antagonist/Inverse Agonist) CB1 CB1 Receptor compound->CB1 Binds to/Blocks Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified diagram of the Gi-coupled CB1 receptor signaling pathway.

Conclusion and Future Directions

While direct biological data for this compound remains to be established, the evidence from structurally related analogs provides a strong rationale for its investigation as a potential therapeutic agent. The phenylimidazolidin-2-one scaffold has demonstrated significant potential in the fields of oncology, infectious disease, and neurology. The presence of the 3-bromo substituent may further enhance its biological profile.

Future research should focus on the systematic evaluation of this compound using the assays detailed in this guide. Initial screening should encompass a broad panel of cancer cell lines and clinically relevant microbial strains to identify "hit" activities. Should promising activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, for instance, by investigating its effect on specific cellular pathways, such as the cannabinoid signaling cascade, and to conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity. This structured approach will be critical in determining the true therapeutic potential of this compound.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)imidazolidin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 1-(3-bromophenyl)imidazolidin-2-one and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this chemical scaffold. Particular emphasis is placed on their potential as immunosuppressive and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of the biological activity of representative analogs. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Imidazolidin-2-ones are five-membered cyclic ureas that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The substitution pattern on the imidazolidin-2-one ring system allows for the fine-tuning of their biological activity, leading to the identification of potent agents with a range of therapeutic applications. The introduction of a 3-bromophenyl group at the N1 position has been explored as a strategy to modulate the physicochemical and pharmacological properties of these compounds. This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to this compound and its analogs, with a focus on their potential as immunosuppressive and anticancer therapeutics.

Synthesis of this compound and Analogs

The synthesis of 1-aryl-imidazolidin-2-ones can be achieved through several synthetic routes. A common and effective method involves a two-step process starting from the corresponding aniline derivative. This process includes the formation of a linear urea intermediate followed by an intramolecular cyclization.

General Synthetic Scheme

The synthesis typically proceeds as follows:

  • Urea Formation: Reaction of a substituted aniline with a haloalkyl isocyanate (e.g., 2-chloroethyl isocyanate) to form the corresponding N-(haloalkyl)-N'-arylurea.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization of the urea intermediate to yield the desired 1-aryl-imidazolidin-2-one.

Synthetic_Scheme Aniline 3-Bromoaniline Urea 1-(3-Bromophenyl)-3- (2-chloroethyl)urea Aniline->Urea Step 1: Urea Formation Isocyanate 2-Chloroethyl isocyanate Isocyanate->Urea Imidazolidinone This compound Urea->Imidazolidinone Step 2: Intramolecular Cyclization (Base)

Caption: General synthetic scheme for this compound.

Quantitative Biological Data

The biological activity of this compound and its analogs has been investigated in various assays, primarily focusing on their immunosuppressive and anticancer properties. The following tables summarize the available quantitative data for representative compounds.

Table 1: Immunosuppressive Activity of 1-Aryl-imidazolidin-2-one Analogs

Compound IDStructure (R)AssayResultReference
1 3-ClConA-stimulated mouse splenocyte proliferationSignificant activity at 90 µM[1][2]
2 4-BrConA-stimulated mouse splenocyte proliferationInactive[1]
3 HConA-stimulated mouse splenocyte proliferationInactive[1]

Table 2: Anticancer Activity of Imidazolidin-2-one and Analog Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
4 Thiazolidinone analogMCF-7 (Breast)0.54[3]
5 Thiazolidinone analogHepG2 (Liver)0.24[3]
6 Imidazolidine-2,4-dione analogMCF-7 (Breast)20.4 (LD50)[4]
7 2-Thioxoimidazolidin-4-one analogHepG2 (Liver)2.33 (µg/mL)[2]
8 Imidazoline analogHCT-116 (Colon)0.76 (µg/mL)[2]

Note: Data for the specific this compound is not publicly available. The table presents data for structurally related analogs to indicate the potential activity of the scaffold.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of analogous 1-aryl-imidazolidin-2-ones.[1]

Step 1: Synthesis of 1-(3-Bromophenyl)-3-(2-chloroethyl)urea

  • To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent (e.g., chloroform or THF) in a round-bottom flask, add 2-chloroethyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or under reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether) to yield the pure 1-(3-bromophenyl)-3-(2-chloroethyl)urea.

Step 2: Synthesis of this compound

  • Dissolve the 1-(3-bromophenyl)-3-(2-chloroethyl)urea (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a base (e.g., cesium carbonate or potassium carbonate, 1.0 - 1.2 eq) to the solution.

  • Stir the reaction mixture under reflux for 18-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., diethyl ether or ethanol) to obtain pure this compound.

In Vitro Immunosuppressive Activity Assay (ConA-stimulated Splenocyte Proliferation)

This protocol is based on the methodology described for evaluating the immunosuppressive activity of related compounds.[1][2]

  • Splenocyte Isolation: Isolate splenocytes from mice (e.g., C57BL/6) under sterile conditions.

  • Cell Culture: Culture the splenocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and 2-mercaptoethanol.

  • Treatment: Seed the splenocytes in 96-well plates and treat with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Stimulation: Stimulate the cells with Concanavalin A (ConA), a T-cell mitogen.

  • Proliferation Assay: After a suitable incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as the MTT assay or [³H]-thymidine incorporation assay.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle-treated control.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through the modulation of specific intracellular signaling pathways.

Immunosuppressive Activity: T-Cell Activation and NF-κB Signaling

The immunosuppressive effects of certain imidazolidin-2-one derivatives are thought to involve the inhibition of T-cell activation and proliferation. A key pathway in T-cell activation is the NF-κB signaling cascade, which plays a crucial role in the transcription of pro-inflammatory cytokines. Inhibition of this pathway can lead to an immunosuppressive response.

Immunosuppressive_Pathway cluster_TCR T-Cell Receptor Signaling cluster_NFkB NF-κB Pathway TCR TCR Activation PLCg1 PLCγ1 TCR->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca Ca²⁺ release IP3_DAG->Ca PKC PKC IP3_DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT IKK IKK Complex PKC->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Compound 1-(Aryl)imidazolidin-2-one Derivative Compound->IKK Inhibits Anticancer_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates DeathReceptor Death Receptor DISC DISC formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Compound 1-(Aryl)imidazolidin-2-one Derivative Compound->Mitochondrion Induces stress

References

spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 1-(3-Bromophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound this compound. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes a representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 14088-96-1[1]

  • Molecular Formula: C₉H₉BrN₂O

  • Molecular Weight: 241.09 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.6 - 7.8m2HAr-H
~7.2 - 7.4m2HAr-H
~5.0 - 5.5s (broad)1HN-H
~3.8 - 4.0t2HN-CH₂
~3.4 - 3.6t2HN-CH₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~160C=O
~140Ar-C (C-N)
~130Ar-C (C-Br)
~120 - 130Ar-C (CH)
~45N-CH₂
~40N-CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Medium, BroadN-H Stretch
~3000-3100MediumAromatic C-H Stretch
~2850-2950MediumAliphatic C-H Stretch
~1680-1720StrongC=O Stretch (Urea)
~1550-1600Medium-StrongAromatic C=C Stretch
~1200-1300MediumC-N Stretch
~550-650Medium-StrongC-Br Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
240/242High[M]⁺ (Molecular ion peak, bromine isotope pattern)
184/186Medium[M - C₂H₄N]⁺
156/158Medium[M - C₂H₄N₂O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are representative protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This protocol is a general representation based on common methods for the synthesis of imidazolidin-2-ones.[2][3][4]

  • Reaction Setup: To a solution of N-(3-bromophenyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a carbonylating agent like carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Final Product: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Synthesis_and_Characterization_Workflow Start Compound Design / Target Selection Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Further_Studies Further Biological / Material Studies NMR->Further_Studies MS->Further_Studies IR->Further_Studies End Data Archiving / Publication Further_Studies->End

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Imidazolidin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one nucleus, a five-membered cyclic urea, represents a cornerstone in the architecture of numerous biologically active compounds and industrial chemicals. Its journey from a laboratory curiosity to a key component in life-saving pharmaceuticals is a testament to the ingenuity of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of imidazolidin-2-one and its derivatives, with a focus on their application in drug development.

The Genesis of a Scaffold: Discovery and Early Synthesis

The parent compound, imidazolidin-2-one, also widely known as ethylene urea, is a white crystalline solid.[1] Its formal synthesis can be traced back to the reaction of ethylenediamine with various carbonyl-containing compounds. Early methods focused on establishing robust and efficient pathways to this foundational molecule.

One of the most fundamental and commercially viable methods for synthesizing imidazolidin-2-one involves the reaction of ethylenediamine with urea .[2] This process is attractive due to the low cost of starting materials and high product yields. Another significant early method utilizes the reaction of ethylenediamine with carbon dioxide under pressure.[3] These foundational syntheses paved the way for the large-scale production of imidazolidin-2-one, making it readily available for further chemical exploration and application.

A notable advancement in the synthesis of imidazolidin-2-one is a method that involves heating a mixture of at least ethylenediamine and urea, followed by evaporation and collection of the target product. This clean and industrially applicable method boasts high product yield and content without the generation of wastewater.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the imidazolidin-2-one core can be achieved through several key pathways, each with its own set of advantages and specific experimental conditions. Below are detailed protocols for some of the most significant methods.

Synthesis from Ethylenediamine and Urea

This method is one of the most common and economical routes to imidazolidin-2-one.

Experimental Protocol:

  • In a reaction vessel, a mixture of ethylenediamine and urea is heated.

  • As the temperature rises, a condensation reaction occurs, releasing ammonia.

  • To drive the reaction to completion, the ammonia generated is removed from the system, which can be achieved by applying negative pressure or by introducing an inert gas.

  • An excess of ethylenediamine is often used and can be recovered after the initial reaction phase.

  • As the excess ethylenediamine is recovered, the temperature is gradually increased to the polymer unwinding point.

  • The imidazolidin-2-one product is then vaporized and collected through distillation or rectification.[2]

Logical Workflow for Synthesis from Ethylenediamine and Urea:

G A Ethylenediamine + Urea B Heating in Reaction Vessel A->B C Condensation Reaction (Ammonia Release) B->C D Removal of Ammonia C->D E Recovery of Excess Ethylenediamine D->E F Temperature Increase E->F G Vaporization of Product F->G H Collection (Distillation) G->H I Imidazolidin-2-one H->I

Fig. 1: Synthesis of Imidazolidin-2-one from Ethylenediamine and Urea.
Synthesis from Ethylenediamine and Dimethyl Carbonate

An alternative method utilizes dimethyl carbonate as the carbonyl source.

Experimental Protocol:

  • Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), and a 30% solution of sodium methoxide in methanol (0.025 mol) are charged into a reaction vessel under a nitrogen purge and mixed at room temperature (23 °C).

  • An exotherm is observed, with the temperature increasing to 55 °C.

  • After one hour, the temperature is increased to 90 °C and held for two hours at reflux.

  • A white solid forms upon cooling the reaction mixture.

  • The product is filtered and washed with toluene.

  • The isolated imidazolidin-2-one product can be further purified by washing with acetone.[1]

Quantitative Data on Synthesis

The efficiency of different synthetic routes to imidazolidin-2-one and its derivatives varies. The following table summarizes reported yields for several methods.

Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Ethylenediamine, UreaHeating, Evaporation2-Imidazolidinone>90[2]
Ethylenediamine, Dimethyl CarbonateSodium Methoxide, Toluene, 90°C2-Imidazolidinone90[1]
Ethylenediamine CarbamateCeO2, 2-Propanol, Ar2-Imidazolidinone83[3]
trans-(R,R)-Diaminocyclohexane, Benzaldehyde, CDINaBH4, DCM, 40°C1,3-Dibenzyl-trans-cyclohexanoimidazolidin-2-one98[4]
Propargylic UreasBEMP (1 mol%)Imidazolidin-2-onesQuantitative[5]

Pharmaceutical Significance: Imidazolidin-2-one in Drug Development

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of drugs with diverse therapeutic applications.[6] Its rigid, cyclic urea structure can provide a robust framework for positioning pharmacophoric groups in the correct orientation for target binding.

Penicillin Antibiotics: Mezlocillin and Azlocillin

Mezlocillin and azlocillin are broad-spectrum ureidopenicillins active against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[7][8][9][10] The imidazolidin-2-one moiety is a key component of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.

Mechanism of Action: Like other beta-lactam antibiotics, mezlocillin and azlocillin inhibit the final step of bacterial cell wall synthesis.[7][11] They do this by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. This leads to a weakened cell wall and ultimately cell lysis.

Signaling Pathway Diagram: Beta-Lactam Antibiotic Mechanism of Action

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Lysis Cell Lysis PBP->Lysis Inhibited Cross-linking leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Cross-linking Mezlocillin Mezlocillin / Azlocillin Mezlocillin->PBP Inhibition

Fig. 2: General Mechanism of Action for Mezlocillin and Azlocillin.

Synthesis of Mezlocillin: The synthesis of mezlocillin typically involves the acylation of ampicillin with a reactive derivative of 1-(methylsulfonyl)-2-imidazolidinone.[12] A key intermediate is 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, which is prepared from imidazolidin-2-one.[12]

Experimental Protocol for Mezlocillin Synthesis from Ampicillin:

  • Ampicillin trihydrate is dissolved in water with the aid of sodium hydroxide solution at 0-5°C.

  • 1-Chloroformyl-3-methylsulfonyl-2-imidazolidinone is slowly added to the solution while maintaining the pH between 7.0 and 7.5 with the dropwise addition of sodium hydroxide solution.

  • After the reaction is complete, the solution is filtered.

  • The filtrate is acidified with dilute hydrochloric acid in the presence of an organic solvent like acetone, causing mezlocillin to crystallize.

  • The product is then filtered, washed, and dried.[12]

ACE Inhibitor: Imidapril

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[13][14][15] The drug is a prodrug that is hydrolyzed in the body to its active metabolite, imidaprilat. The imidazolidin-2-one ring is a central feature of this molecule.

Mechanism of Action: Imidaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[13][16] By blocking the production of angiotensin II, imidapril leads to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, resulting in lower blood pressure.[13][17]

Signaling Pathway Diagram: Renin-Angiotensin-Aldosterone System (RAAS) and Imidapril's Action

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzed by ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Imidapril Imidaprilat Imidapril->ACE Inhibits

Fig. 3: Mechanism of Action of Imidapril within the RAAS Pathway.
CRF-1 Antagonist: Emicerfont

Emicerfont is a corticotropin-releasing factor 1 (CRF-1) receptor antagonist that was investigated for the treatment of conditions like irritable bowel syndrome and alcoholism.[18] The imidazolidin-2-one moiety is part of its complex heterocyclic structure.

Mechanism of Action: Emicerfont acts by blocking the CRF-1 receptor.[18] CRF is a key mediator of the stress response. By antagonizing its receptor, emicerfont reduces the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, thereby dampening the physiological response to stress.[18]

Signaling Pathway Diagram: Hypothalamic-Pituitary-Adrenal (HPA) Axis and Emicerfont's Action

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF Corticotropin-Releasing Factor (CRF) Hypothalamus->CRF releases CRF1R CRF-1 Receptor CRF->CRF1R binds to Pituitary Anterior Pituitary ACTH Adrenocorticotropic Hormone (ACTH) Pituitary->ACTH releases Adrenal Adrenal Cortex ACTH->Adrenal stimulates Cortisol Cortisol Adrenal->Cortisol releases Emicerfont Emicerfont Emicerfont->CRF1R Antagonizes

Fig. 4: Mechanism of Action of Emicerfont within the HPA Axis.

Conclusion

The imidazolidin-2-one ring system has proven to be a remarkably versatile and valuable scaffold in both industrial and medicinal chemistry. From its initial discovery and the development of efficient synthetic routes, it has become an integral component of a diverse array of pharmaceuticals. The examples of mezlocillin, azlocillin, imidapril, and emicerfont highlight the broad therapeutic potential that can be unlocked by incorporating this seemingly simple cyclic urea into more complex molecular architectures. As synthetic methodologies continue to evolve and our understanding of biological targets deepens, the imidazolidin-2-one core is poised to remain a significant contributor to the development of new and improved therapeutic agents.

References

Potential Therapeutic Targets of 1-(3-Bromophenyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 1-(3-Bromophenyl)imidazolidin-2-one belongs to the versatile class of imidazolidinone heterocycles, which are integral to numerous biologically active compounds. While direct pharmacological data on this specific molecule is not extensively available, the broader family of N-aryl imidazolidinones exhibits a wide spectrum of activities, suggesting several potential therapeutic avenues. This document outlines the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. It details potential interactions with cannabinoid receptors, monoamine oxidases, and various targets implicated in oncology. Furthermore, this guide provides comprehensive experimental protocols for investigating these potential activities and visualizes key pathways and workflows to facilitate future research and drug development efforts.

Introduction to this compound

Imidazolidin-2-one is a five-membered heterocyclic urea derivative that serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-proliferative, anticonvulsant, antimicrobial, and antiviral activities.[1][2][3] The specific compound, this compound, features a bromophenyl substituent at the 1-position of the imidazolidin-2-one core. This substitution pattern suggests that the compound may interact with targets that have an affinity for aryl-substituted heterocyclic compounds. Due to the limited direct research on this molecule, this guide will explore its potential therapeutic targets by extrapolating from the known biological activities of structurally related imidazolidinone derivatives.

Potential Therapeutic Target Classes

Based on the established pharmacology of the imidazolidinone scaffold, three primary areas of therapeutic interest emerge for this compound: Cannabinoid Receptors, Monoamine Oxidases, and targets related to cancer progression.

Cannabinoid Receptor 1 (CB1)

The endocannabinoid system, particularly the CB1 receptor, is a significant target for therapeutic intervention in a range of conditions, including obesity, pain, and neurological disorders.[4] Several diaryl- and triaryl-imidazolidine-2,4-dione derivatives have been identified as potent and selective CB1 receptor antagonists or inverse agonists.[5] The presence of the N-phenyl group in this compound makes the CB1 receptor a plausible target.

Studies on CB1 antagonists have revealed that a 1,5-diaryl pharmacophore is a key structural feature for high-affinity binding.[5][6] While this compound is a mono-aryl derivative at the nitrogen, the general principle of an aryl group contributing to receptor affinity suggests that this compound may exhibit some level of interaction with the CB1 receptor. The bromine atom on the phenyl ring could further influence binding affinity and selectivity through halogen bonding or by altering the electronic properties of the aromatic system.

Radioligand Binding Assay: This is a standard method to determine the affinity of a test compound for a receptor.[3]

  • Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand, such as [³H]CP-55,940 (agonist) or [³H]SR141716A (antagonist).

    • Test compound: this compound.

    • Non-specific binding control (e.g., a high concentration of an unlabeled known CB1 ligand).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate the CB1 receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: A non-radioactive alternative for assessing ligand binding.[7][8]

  • Objective: To measure the binding of the test compound to the CB1 receptor in a homogeneous assay format.

  • Materials:

    • Cell membranes expressing SNAP-tagged human CB1 receptor.

    • A fluorescent tracer that binds to the CB1 receptor.

    • A terbium-labeled SNAP-tag substrate (donor fluorophore).

    • Test compound.

    • Assay buffer.

    • A microplate reader capable of TR-FRET measurements.

  • Procedure:

    • Label the SNAP-tagged CB1 receptor with the terbium-labeled substrate.

    • In a microplate, mix the labeled receptor membranes, the fluorescent tracer, and varying concentrations of the test compound.

    • Incubate to allow for competitive binding.

    • Measure the TR-FRET signal. The binding of the fluorescent tracer to the terbium-labeled receptor results in a high FRET signal. The test compound will compete with the tracer, leading to a decrease in the FRET signal.

    • Determine the IC50 and Ki values from the concentration-response curve.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_Go Gi/o Protein CB1->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand 1-(3-Bromophenyl) imidazolidin-2-one (Potential Antagonist) Ligand->CB1 Binds to Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Potential antagonism of the CB1 receptor signaling pathway.

Radioligand_Binding_Workflow start Start prep Prepare reaction mix: - CB1 membranes - Radioligand - Test compound start->prep incubate Incubate at 30°C for 90 min prep->incubate filter Rapid filtration (separate bound/free) incubate->filter wash Wash filters filter->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a CB1 radioligand binding assay.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][9] The general structural motif of an aromatic ring linked to a nitrogen-containing heterocycle is present in some known MAO inhibitors, making MAO a potential, albeit speculative, target for this compound.

A continuous spectrophotometric or fluorometric assay is commonly used to screen for MAO inhibitors.[1][2][9]

  • Objective: To determine if this compound inhibits MAO-A and/or MAO-B activity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Substrates: Kynuramine (for MAO-A) or benzylamine (for MAO-B).

    • Test compound.

    • Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Assay buffer (e.g., potassium phosphate buffer).

    • A spectrophotometer or fluorometer.

  • Procedure:

    • Pre-incubate the MAO enzyme with various concentrations of the test compound or control inhibitor in the assay buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured spectrophotometrically. Alternatively, the reaction produces hydrogen peroxide, which can be detected using a fluorimetric probe.[9][10]

    • Calculate the initial reaction rates.

    • Determine the IC50 value of the test compound for each MAO isoform.

MAO_Inhibition_Assay MAO MAO Enzyme (A or B) Product Product (e.g., 4-Hydroxyquinoline) + H₂O₂ MAO->Product Catalyzes Substrate Substrate (e.g., Kynuramine) Substrate->MAO Binds to Detection Spectrophotometric or Fluorometric Detection Product->Detection Measured by Inhibitor 1-(3-Bromophenyl) imidazolidin-2-one Inhibitor->MAO Inhibits

Caption: Principle of a monoamine oxidase (MAO) inhibition assay.

Anticancer Targets

The imidazolidinone scaffold is present in numerous compounds with demonstrated anticancer activity.[11][12] These compounds often exert their effects through complex mechanisms that may involve multiple cellular targets.

  • Induction of Apoptosis: Some imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.[11]

  • Cell Cycle Arrest: Compounds containing the imidazolidinone motif can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

  • Kinase Inhibition: While not as common as in other heterocyclic families, some imidazolidinones may exhibit inhibitory activity against protein kinases involved in cancer signaling pathways.

MTT Assay for Cell Viability: A colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.[11][13]

  • Objective: To determine the IC50 of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer).

    • Cell culture medium and supplements.

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • A 96-well plate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis: To investigate the mechanism of cell death.

  • Objective: To determine if the compound induces apoptosis and/or alters cell cycle distribution.

  • Materials:

    • Cancer cells treated with the test compound.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit for apoptosis.

    • PI staining solution with RNase for cell cycle analysis.

    • A flow cytometer.

  • Procedure (Apoptosis):

    • Treat cells with the compound at its IC50 concentration for various time points.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.

  • Procedure (Cell Cycle):

    • Treat, harvest, and fix the cells (e.g., with cold ethanol).

    • Stain the cells with PI/RNase solution.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Anticancer_Apoptosis_Pathway Compound 1-(3-Bromophenyl) imidazolidin-2-one ROS Increased ROS Production Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Stress Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential ROS-mediated apoptotic pathway in cancer cells.

Quantitative Data Summary (Illustrative)

As no direct quantitative data exists for this compound, the following table presents illustrative data for analogous compounds to provide a reference for expected potency against the proposed target classes.

Compound ClassTargetAssayPotency (IC50/Ki)Reference
Diaryl-imidazolidine-2,4-dionesHuman CB1 ReceptorRadioligand Binding10 - 100 nM (Ki)[5]
Phenyl-imidazolidinonesMAO-A / MAO-BFluorometric Inhibition1 - 50 µM (IC50)General Literature
Substituted Imidazolidin-4-onesHCT116 Cancer CellsMTT Assay5 - 30 µM (IC50)[11]

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, a thorough analysis of the imidazolidinone chemical scaffold provides a rational basis for investigating its potential activity against the CB1 receptor, monoamine oxidases, and various targets within cancer cells. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically evaluate these possibilities. Such investigations will be crucial in uncovering the therapeutic potential of this and related compounds, contributing to the development of novel medicines for a range of human diseases.

References

In Silico Modeling of 1-(3-Bromophenyl)imidazolidin-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of the novel small molecule, 1-(3-Bromophenyl)imidazolidin-2-one. While direct experimental data for this compound is not yet available, its structural similarity to other known bioactive molecules suggests potential therapeutic applications. This document outlines a structured approach for researchers, scientists, and drug development professionals to explore its potential protein targets and binding mechanisms using computational methods. The guide details methodologies for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and includes visualizations of key pathways and workflows to facilitate understanding.

Introduction

This compound is a synthetic organic compound featuring an imidazolidin-2-one core with a 3-bromophenyl substituent. The imidazolidin-2-one scaffold is a component of various biologically active compounds.[1] Similarly, molecules containing a bromophenyl group have demonstrated a range of pharmacological activities, including anticancer properties. For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown significant anticancer activity, with in silico studies suggesting tubulin as a potential molecular target.[2]

Given the structural alerts from related compounds, this guide will use tubulin as a hypothetical protein target to illustrate a complete in silico investigation workflow for this compound. Tubulin is a critical protein involved in microtubule dynamics, making it a well-established target for anticancer drug development. The methodologies described herein are broadly applicable to the study of other small molecule-protein interactions.

Hypothetical Signaling Pathway and Target

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell structure. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. Small molecules can interfere with microtubule function by binding to various sites on tubulin, such as the colchicine-binding site. We hypothesize that this compound may exert its potential anticancer effects by binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization.

G cluster_0 Cellular Processes 1_3_Bromophenyl_imidazolidin_2_one This compound Tubulin β-Tubulin (Colchicine Site) 1_3_Bromophenyl_imidazolidin_2_one->Tubulin Binding Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibition Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Figure 1: Hypothetical Signaling Pathway.

In Silico Modeling Workflow

A systematic in silico approach is crucial for predicting and analyzing the interaction between a ligand and its target protein. The workflow encompasses ligand and protein preparation, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of the complex.

G start Start: Hypothesis Generation ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (Tubulin, PDB ID: 5LYJ) start->protein_prep docking Molecular Docking (Prediction of Binding Pose) ligand_prep->docking protein_prep->docking analysis_docking Analysis of Docking Results (Binding Energy, Interactions) docking->analysis_docking md_setup MD Simulation Setup (System Solvation, Ionization) analysis_docking->md_setup md_run Molecular Dynamics Simulation (100 ns) md_setup->md_run analysis_md Analysis of MD Trajectory (RMSD, RMSF, H-Bonds) md_run->analysis_md end End: Interaction Characterization analysis_md->end

Figure 2: In Silico Experimental Workflow.

Experimental Protocols

Ligand and Protein Preparation

4.1.1. Ligand Preparation

  • 2D Structure Generation: The 2D structure of this compound was drawn using MarvinSketch.

  • 3D Structure Generation and Optimization: The 2D structure was converted to 3D and energy minimized using the MMFF94 force field in Avogadro.

  • File Format Conversion: The optimized structure was saved in .mol2 format for docking.

4.1.2. Protein Preparation

  • PDB Structure Retrieval: The crystal structure of tubulin in complex with combretastatin A-4 (PDB ID: 5LYJ) was downloaded from the Protein Data Bank.[2]

  • Protein Cleaning: The co-crystallized ligand, water molecules, and any non-essential ions were removed from the PDB file using PyMOL.

  • Protonation and Repair: The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger), which includes adding hydrogens, assigning bond orders, and optimizing hydrogen bond networks.

Molecular Docking
  • Grid Generation: A receptor grid was generated around the colchicine-binding site, defined by the position of the co-crystallized ligand in the original PDB structure. The grid box was centered on the binding site with dimensions of 20x20x20 Å.

  • Ligand Docking: The prepared ligand was docked into the receptor grid using AutoDock Vina. The exhaustiveness parameter was set to 8, and the top 10 binding poses were generated.

  • Pose Analysis: The predicted binding poses were visualized and analyzed using PyMOL and LigPlot+ to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Molecular Dynamics (MD) Simulations
  • System Setup: The top-ranked docked complex of tubulin and this compound was used as the starting structure for MD simulations. The complex was solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edge. The system was neutralized by adding counter-ions (Na+ or Cl-).

  • Force Field: The AMBER ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand. Partial charges for the ligand were calculated using the AM1-BCC method.

  • Minimization and Equilibration: The system underwent a series of energy minimization steps, followed by a two-stage equilibration process: NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, and NPT (constant number of particles, pressure, and temperature) ensemble for 1 ns.

  • Production Run: A production MD run was performed for 100 ns under the NPT ensemble at 300 K and 1 atm. Trajectories were saved every 10 ps.

  • Trajectory Analysis: The resulting trajectory was analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the hydrogen bond occupancy over the simulation time.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling studies.

Table 1: Molecular Docking Results

CompoundTarget ProteinBinding SiteDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compoundTubulin (β-subunit)Colchicine-7.8Cys241, Leu248, Asn258Halogen Bond, Hydrophobic, H-Bond
Combretastatin A-4 (Reference)Tubulin (β-subunit)Colchicine-8.5Cys241, Leu255, Asn349H-Bond, Hydrophobic

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage RMSD (Protein Backbone) (Å)Average RMSD (Ligand) (Å)Key Hydrogen Bonds (Residue - Ligand Atom)H-Bond Occupancy (%)
Tubulin-Ligand Complex1.8 ± 0.31.2 ± 0.4Asn258 (ND2) - O (imidazolidinone)75.2
Apo-Tubulin2.1 ± 0.5N/AN/AN/A

Logical Relationships in Drug Discovery

The process of in silico drug discovery involves a series of logical steps, from initial screening to lead optimization. Each step builds upon the previous one, with feedback loops for refinement.

G cluster_0 Computational Phase cluster_1 Experimental Phase virtual_screening Virtual Screening of Compound Library hit_id Hit Identification virtual_screening->hit_id docking_md Molecular Docking & MD hit_id->docking_md admet In Silico ADMET Prediction docking_md->admet lead_gen Lead Generation admet->lead_gen synthesis Chemical Synthesis lead_gen->synthesis Hypothesis to Test in_vitro In Vitro Assays (e.g., Tubulin Polymerization) synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->synthesis Iterative Refinement

Figure 3: Logical Flow in Drug Discovery.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico modeling approach for characterizing the interactions of this compound with a plausible biological target, tubulin. The detailed protocols for molecular docking and molecular dynamics simulations provide a roadmap for researchers to investigate novel small molecules. The presented data and visualizations serve as a template for reporting such computational studies. While the findings in this guide are illustrative, they underscore the power of computational methods in modern drug discovery to generate testable hypotheses and guide further experimental validation. Future work should focus on the chemical synthesis and in vitro biological evaluation of this compound to validate these computational predictions.

References

Technical Guide: Preliminary Cytotoxicity Screening of 1-(3-Bromophenyl)imidazolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific preliminary cytotoxicity data for 1-(3-Bromophenyl)imidazolidin-2-one has been published. This guide provides a comprehensive framework for its evaluation based on established methodologies and publicly available data for structurally related imidazolidin-2-one derivatives. The imidazolidin-2-one scaffold is a core component in numerous bioactive compounds, making this class of molecules a subject of significant interest in medicinal chemistry.

Introduction to Cytotoxicity Screening of Imidazolidinone Derivatives

The imidazolidin-2-one core is a prevalent structural motif in a variety of FDA-approved drugs and biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer agents. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to identify compounds that can inhibit the growth of cancer cells and to determine their potency and selectivity. This process typically involves in vitro assays that measure cell viability and proliferation after exposure to the test compound. The data generated from these screens, such as the half-maximal inhibitory concentration (IC50), are essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Imidazolidinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3] Therefore, a thorough preliminary screening should not only quantify cytotoxicity but also provide initial insights into the potential mechanism of action.

Quantitative Cytotoxicity Data for Imidazolidinone Analogs

While data for this compound is not available, the following table summarizes the in vitro cytotoxicity of several related imidazolidinone derivatives against various human cancer cell lines. This data provides a valuable reference for the potential activity of new analogs.

Compound/DerivativeCell LineAssayIC50 (µg/mL)Reference
2-thioxoimidazolidin-4-one analog with benzimidazole/pyrazole/triazole moietiesHepG-2 (Liver Carcinoma)MTT2.33[1][4]
Imidazoline derivativeHCT-116 (Colorectal Carcinoma)MTT0.76[1][4]
(Z)-5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidene-4-one (Compound 7)HepG-2 (Liver Carcinoma)MTT18.43[1]
2-Thioxo imidazolidin-4-one derivativeMCF7 (Breast Cancer)MTT40 (after 48h)[5]

Experimental Protocols

A standard method for assessing the cytotoxicity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]

3.1. MTT Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium.[1][7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for another 24 to 72 hours.[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[7][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

4.1. Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture plate_cells Cell Seeding in 96-well Plate cell_culture->plate_cells compound_prep Compound Dilution add_compound Addition of Compound compound_prep->add_compound plate_cells->add_compound incubation Incubation (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubation (3-4h) add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50

Cytotoxicity Screening Workflow

4.2. Potential Signaling Pathway: Induction of Apoptosis

Several studies on imidazolidinone derivatives suggest that they can induce apoptosis in cancer cells.[1][10] A plausible mechanism involves the activation of the intrinsic apoptotic pathway, which is often triggered by cellular stress, such as the generation of reactive oxygen species (ROS).

G compound This compound ros Increased ROS compound->ros jnk JNK Pathway Activation ros->jnk mitochondria Mitochondrial Stress ros->mitochondria apoptosis Apoptosis jnk->apoptosis bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Hypothetical Apoptotic Pathway

Potential Mechanisms of Action for Further Investigation

Based on the literature for related compounds, promising avenues for mechanistic studies for this compound include:

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1 or S phase), which is a common mechanism for anticancer drugs.[1]

  • Apoptosis Induction: Assays such as Annexin V-FITC/PI staining can confirm if the observed cytotoxicity is due to programmed cell death.[1]

  • DNA Interaction: Some imidazolidine derivatives have been shown to interact with DNA, which can disrupt DNA replication and lead to cell death.[2][3]

Conclusion

While direct experimental data for this compound is currently lacking, the information available for structurally similar imidazolidinone derivatives suggests that it is a compound of interest for anticancer research. The technical guide presented here outlines a clear path for its preliminary cytotoxicity screening, from initial in vitro assays to preliminary mechanistic studies. The provided protocols and workflows, based on established methods, offer a solid foundation for researchers to begin their investigations into the potential of this and other novel imidazolidinone derivatives as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Bromophenyl)imidazolidin-2-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the investigation of 1-(3-Bromophenyl)imidazolidin-2-one in a cell culture setting. Based on the known biological activities of structurally related imidazolidin-2-one compounds, which include anticancer and antimicrobial properties, this protocol outlines a series of experiments to elucidate the cytotoxic and antiproliferative effects of this specific molecule on cancer cell lines. The proposed studies are designed to assess cell viability, proliferation, induction of apoptosis, and cell cycle distribution. These protocols are intended to serve as a comprehensive guide for researchers initiating studies on the biological activity of this compound.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 14088-96-1
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance Solid powder[1]
Purity ≥95%[1]
Storage Sealed in a dry environment at room temperature

Hypothetical Mechanism of Action and Signaling Pathway

Many heterocyclic compounds, including derivatives of imidazolidinone, have been shown to exert anticancer effects by inducing apoptosis and causing cell cycle arrest. While the precise mechanism of this compound is yet to be determined, a plausible hypothesis is its interference with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt or MAPK pathways, ultimately leading to the activation of apoptotic caspases.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis Compound 1-(3-Bromophenyl) imidazolidin-2-one Compound->Akt Inhibition Compound->Bax Activation

Caption: Putative signaling pathway affected by this compound.

Experimental Protocols

Preparation of Stock Solution
  • Compound Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Selection: Due to its predicted organic nature, dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines for investigation. For initial screening, a panel including a breast cancer line (e.g., MCF-7), a colon cancer line (e.g., HCT-116), and a leukemia cell line (e.g., MV-4-11) is recommended. A non-cancerous cell line (e.g., MCF-10A or HEK293T) should be included as a control for cytotoxicity.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow

experimental_workflow Start Start: Prepare Compound Stock Solution Cell_Culture Culture Selected Cancer & Normal Cell Lines Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Proliferation_Assay Cell Proliferation Assay (BrdU or CFSE) MTT_Assay->Proliferation_Assay Based on IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic & Antiproliferative Effects Data_Analysis->Conclusion

Caption: General experimental workflow for cell culture evaluation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance (570 nm)% Viability
Untreated Control0481.25 ± 0.08100
Vehicle Control (DMSO)0.1%481.23 ± 0.0798.4
Compound0.1481.20 ± 0.0996.0
Compound1481.05 ± 0.0684.0
Compound10480.75 ± 0.0560.0
Compound50480.38 ± 0.0430.4
Compound100480.15 ± 0.0312.0
Cell Proliferation Assay (BrdU Assay)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Seeding and Treatment: Follow the same procedure as the MTT assay.

  • BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Detection: Follow the manufacturer's protocol for the BrdU assay kit, which typically involves fixation, permeabilization, addition of an anti-BrdU antibody conjugated to an enzyme, and addition of a substrate.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance (450 nm)% Proliferation
Untreated Control0241.50 ± 0.10100
Vehicle Control (DMSO)0.1%241.48 ± 0.0998.7
Compound (IC50)Calculated240.80 ± 0.0753.3
Compound (2x IC50)Calculated240.45 ± 0.0530.0
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Treatment GroupConcentration% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control0.1% DMSO95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
CompoundIC5060.5 ± 3.525.1 ± 2.810.3 ± 1.54.1 ± 0.9
Compound2x IC5035.8 ± 4.240.2 ± 3.918.5 ± 2.25.5 ± 1.1
Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Seeding and Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment GroupConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0.1% DMSO55.3 ± 2.530.1 ± 1.814.6 ± 1.2
CompoundIC5068.9 ± 3.120.5 ± 2.010.6 ± 1.5
Compound2x IC5075.4 ± 3.815.2 ± 1.99.4 ± 1.3

Safety Precautions

  • This compound is for research use only.

  • The toxicological properties of this compound have not been fully investigated. Handle with care and use appropriate PPE.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

The protocols outlined in this document provide a robust starting point for characterizing the in vitro biological activity of this compound. The systematic approach of determining cytotoxicity, followed by more detailed investigations into the mechanisms of cell death and proliferation inhibition, will enable a thorough evaluation of this compound's potential as a therapeutic agent. The hypothetical data presented in the tables serves as an example of expected outcomes if the compound possesses anticancer activity. Actual experimental results should be carefully analyzed and validated.

References

Application Notes and Protocols: 1-(3-Bromophenyl)imidazolidin-2-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the enzyme inhibitory activity of 1-(3-Bromophenyl)imidazolidin-2-one is not currently available in the public domain. The following application notes and protocols are based on the documented activities of structurally related imidazolidinone derivatives, particularly those with substitutions at the 1 and 3 positions of the imidazolidinone core. These notes are intended to provide a foundational framework for researchers and drug development professionals to explore the potential applications of this compound in enzyme inhibition studies. The primary enzymes identified as targets for analogous compounds are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Introduction

Imidazolidin-2-one and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. While the specific inhibitory profile of this compound has not been characterized, related compounds, such as 1,3-substituted imidazolidine-2,4,5-triones, have demonstrated significant inhibitory activity against cholinergic enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] These enzymes are critical in the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[1] The presence of a bromophenyl group in other heterocyclic compounds has also been associated with various enzyme inhibitory activities, suggesting that the 3-bromophenyl moiety in the target compound may contribute to its biological activity.

These application notes provide a comprehensive guide for investigating the potential of this compound as an inhibitor of AChE and BChE, including detailed experimental protocols based on the widely accepted Ellman's method.[4][5]

Data Presentation: Inhibitory Activities of Analogous Imidazolidinone Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 1,3-substituted imidazolidine-2,4,5-triones against acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum). This data is presented to illustrate the potential inhibitory potency of the imidazolidinone scaffold.

Table 1: Cholinesterase Inhibition by 1,3-Substituted Imidazolidine-2,4,5-trione Derivatives

Compound IDPhenyl Ring Substituent (R)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
3d 4-CH(CH₃)₂16.61.66
3e 4-Cl13.8> 50
3g 2,6-CH(CH₃)₂15.1> 50
3h 3-Cl-4-CH₃15.529.5
Rivastigmine (Standard)38.728.5
Galanthamine (Standard)3.2918.7

Data extracted from a study on 1,3-substituted imidazolidine-2,4,5-triones.[1][2][3]

Experimental Protocols

The following are detailed protocols for conducting in vitro inhibition assays for acetylcholinesterase and butyrylcholinesterase using the Ellman's method.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil or Galantamine (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the desired pH.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

    • AChE Solution (0.5 units/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration may require optimization.

    • Test Compound and Control Solutions: Prepare stock solutions of this compound and the positive control in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final concentrations for IC₅₀ determination.

  • Assay in 96-Well Plate:

    • Add the following to each well in triplicate:

      • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or solvent used for test compound).

      • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.

    • Pre-incubate the plate for 10-15 minutes at 25°C or 37°C to allow the inhibitor to interact with the enzyme.[6]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank (to which 10 µL of buffer is added).

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

Principle: This assay is analogous to the AChE inhibition assay, but uses S-butyrylthiocholine iodide (BTCI) as the substrate for BChE.

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine or human serum

  • S-Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 7.4-7.5)

  • This compound (Test Compound)

  • Rivastigmine or a relevant standard (Positive Control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare buffer, DTNB, and test compound solutions as described in the AChE protocol.

    • BTCI Solution (10 mM): Prepare a stock solution of BTCI in deionized water.

    • BChE Solution (0.5 units/mL): Prepare a stock solution of BChE in phosphate buffer.

  • Assay in 96-Well Plate:

    • Follow the same plate setup as for the AChE assay, substituting BChE for AChE.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of BTCI solution to the wells.

    • Measure the absorbance at 412 nm kinetically as described for the AChE assay.

  • Data Analysis:

    • Analyze the data using the same calculations as for the AChE assay to determine the % inhibition and IC₅₀ value for BChE.

Mandatory Visualizations

Signaling Pathway

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis BChE BChE ACh_cleft->BChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE->Choline Recycle Inhibitor 1-(3-Bromophenyl) imidazolidin-2-one (Potential Inhibitor) Inhibitor->AChE Inhibitor->BChE Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and points of inhibition.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, DTNB, and Inhibitor Solutions serial_dil Create Serial Dilutions of Test Compound prep_reagents->serial_dil plate_setup Plate Setup: Blank, Control, Test Wells serial_dil->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_read Kinetic Measurement at 412 nm reaction_start->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/min) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for cholinesterase inhibition assay.

Logical Relationship

Logical_Relationship compound This compound hypothesis Hypothesis: Inhibits Cholinesterases (based on analogs) compound->hypothesis sar Structure-Activity Relationship (SAR) Studies compound->sar assays In Vitro Assays hypothesis->assays ache_assay AChE Inhibition Assay assays->ache_assay bche_assay BChE Inhibition Assay assays->bche_assay data Quantitative Data ache_assay->data bche_assay->data ic50 IC₅₀ Values data->ic50 ic50->sar

Caption: Logical flow for investigating enzyme inhibition.

References

Application Notes and Protocols for High-Throughput Screening with 1-(3-Bromophenyl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Throughput Screening for Inhibitors of Cancer-Associated Kinase 1 (CAK1) using an Imidazolidin-2-one Library

Introduction

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including kinase inhibition.[1][2][3][4][5] This document describes a high-throughput screening campaign to identify inhibitors of Cancer-Associated Kinase 1 (CAK1), a hypothetical serine/threonine kinase implicated in oncogenic signaling pathways. The screen utilizes a focused library of 1-(3-Bromophenyl)imidazolidin-2-one and related analogs.

Principle of the Assay

The primary screen is based on a competitive fluorescence polarization (FP) assay. This method measures the binding of a fluorescently labeled tracer molecule to the ATP-binding pocket of CAK1. When the tracer is bound to the larger kinase, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Small molecule inhibitors from the screening library that bind to the ATP pocket will displace the fluorescent tracer, leading to a decrease in the polarization signal. This assay format is robust, homogenous (no-wash steps), and amenable to automation in 384- and 1536-well plate formats, making it ideal for HTS.

Hypothetical Signaling Pathway

CAK1 is a downstream effector in the hypothetical "Growth Factor Receptor X" (GFRX) signaling pathway. Upon ligand binding, GFRX dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate the RAS-RAF-MEK cascade, ultimately leading to the activation of CAK1. Activated CAK1 then phosphorylates the transcription factor "Pro-oncogenic Factor 1" (POF1), leading to its nuclear translocation and the expression of genes involved in cell proliferation and survival. Inhibition of CAK1 is therefore a promising therapeutic strategy to block this oncogenic signaling.

GFRX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRX Growth Factor Receptor X (GFRX) RAS RAS GFRX->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK CAK1 CAK1 (Target) MEK->CAK1 POF1_inactive POF1 (inactive) CAK1->POF1_inactive Phosphorylation POF1_active POF1-P (active) POF1_inactive->POF1_active Gene_Expression Gene Expression (Proliferation, Survival) POF1_active->Gene_Expression Nuclear Translocation Inhibitor This compound Inhibitor->CAK1 Inhibition

Caption: Hypothetical GFRX-CAK1 signaling pathway targeted by this compound.

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted below. It involves assay development, a pilot screen to assess assay performance, the full primary screen, and subsequent confirmation and dose-response studies on the identified hits.

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (~2,000 Compounds) Assay_Dev->Pilot_Screen Z_Factor Z' Factor > 0.5? Pilot_Screen->Z_Factor Z_Factor->Assay_Dev No Primary_HTS Primary HTS (Full Library @ 10 µM) Z_Factor->Primary_HTS Yes Hit_Selection Hit Selection (>3 SD from mean) Primary_HTS->Hit_Selection Hit_Confirmation Hit Confirmation (Fresh Compound) Hit_Selection->Hit_Confirmation Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Expansion SAR Expansion Dose_Response->SAR_Expansion

Caption: General workflow for the high-throughput screening and hit validation process.

Protocol: CAK1 Fluorescence Polarization Assay (384-Well Format)

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • CAK1 Enzyme Stock: Recombinant human CAK1 diluted to 40 nM in Assay Buffer.

  • Fluorescent Tracer Stock: Fluorescently-labeled ATP competitive probe diluted to 20 nM in Assay Buffer.

  • Compound Plates: this compound and analogs are serially diluted in 100% DMSO. A 50 nL aliquot is transferred to the 384-well assay plates using an acoustic liquid handler for a final assay concentration of 10 µM.

  • Controls:

    • Negative Control (0% Inhibition): DMSO only (50 nL/well).

    • Positive Control (100% Inhibition): A known potent, non-fluorescent kinase inhibitor (e.g., Staurosporine) at a saturating concentration (e.g., 20 µM final).

B. Assay Procedure:

All steps are performed at room temperature.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of compounds or DMSO into the appropriate wells of a 384-well, low-volume, black, flat-bottom plate.

  • Enzyme Addition: Add 5 µL of the 40 nM CAK1 enzyme solution to all wells. The final concentration will be 20 nM.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes to allow for compound-enzyme binding.

  • Tracer Addition: Add 5 µL of the 20 nM fluorescent tracer solution to all wells. The final concentration will be 10 nM.

  • Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a suitable plate reader (e.g., BMG PHERAstar or equivalent) equipped for fluorescence polarization. Excitation and emission wavelengths will be specific to the fluorophore used (e.g., 485 nm excitation, 520 nm emission for a fluorescein-based tracer).

C. Data Analysis:

  • Calculate Z'-Factor: The quality of the assay is determined using the signals from the positive (Pos) and negative (Neg) controls: Z' = 1 - (3 * (SD_Pos + SD_Neg)) / |Mean_Pos - Mean_Neg| A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[6][7]

  • Calculate Percent Inhibition: For each compound well, calculate the percent inhibition relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Pos) / (Mean_Neg - Mean_Pos))

  • Hit Identification: Compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the library-screened wells are considered primary hits.

  • IC50 Determination: For confirmed hits, a 10-point dose-response curve is generated. The resulting data are fitted to a four-parameter logistic model to determine the IC50 value.

Data Presentation

Summary of Hypothetical Screening Results

The following table summarizes the results from the primary HTS and subsequent dose-response analysis for a selection of hypothetical hit compounds from the imidazolidin-2-one library.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
BPI-1 This compound85.21.2
BPI-2 1-(3-Chlorophenyl)imidazolidin-2-one79.82.5
BPI-3 1-(3-Iodophenyl)imidazolidin-2-one91.50.8
BPI-4 1-(4-Bromophenyl)imidazolidin-2-one35.1> 20
BPI-5 1-(3-Bromophenyl)-4-methylimidazolidin-2-one65.45.7

Screening Campaign Metrics:

ParameterValue
Total Compounds Screened10,000
Primary Hit Rate (>50% Inhibition)1.5%
Confirmed Hit Rate0.8%
Assay Z'-Factor0.78

References

Application Notes and Protocols for the Quantification of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)imidazolidin-2-one is a synthetic organic compound with potential applications in pharmaceutical and materials science research. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic profiling, quality control, and stability testing. This document provides detailed application notes and protocols for two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

These protocols are provided as a comprehensive starting point for method development and will require validation for specific matrices and applications.

Physicochemical Properties

PropertyValue
Chemical Formula C₉H₉BrN₂O
Molecular Weight 241.09 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water is expected.
UV Absorbance Expected to have a UV absorbance maximum around 254 nm due to the bromophenyl group.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Appropriate sample matrix (e.g., plasma, tissue homogenate, reaction mixture)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Formic acid).

  • Vortex and transfer to an HPLC vial for analysis.

5. Calibration and Quantification:

  • Prepare a stock solution of the reference standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by spiking the appropriate matrix with the stock solution to achieve a concentration range of 0.1 to 50 µg/mL.

  • Process the calibration standards using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity (R²) > 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This highly sensitive and selective method uses LC to separate the analyte, followed by ionization and detection by a tandem mass spectrometer. The analyte is identified and quantified based on its specific precursor-to-product ion transitions.

Experimental Protocol

1. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

2. Reagents and Materials:

  • Same as HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (Quantifier): m/z 241.0 -> [Product Ion 1]

    • Analyte (Qualifier): m/z 241.0 -> [Product Ion 2]

    • Internal Standard: [Precursor Ion] -> [Product Ion] (Note: Specific product ions and collision energies need to be determined by direct infusion of the reference standard.)

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Sample Preparation (for Plasma):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Calibration and Quantification:

  • Prepare calibration standards in the same manner as the HPLC-UV method, but over a lower concentration range (e.g., 0.1 to 1000 ng/mL).

  • Process the calibration standards and samples with the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Determine the concentration of the analyte in the samples from this curve.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity (R²) > 0.998
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 5.0%

Visualizations

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Sample Biological or Chemical Matrix Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC/UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G cluster_pathway Hypothetical Signaling Pathway Inhibition Analyte This compound Kinase Protein Kinase X Analyte->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->Downstream

Application Notes and Protocols: 1-(3-Bromophenyl)imidazolidin-2-one as a Chemical Probe for Cannabinoid Receptor 1 (CB1R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)imidazolidin-2-one is a novel synthetic small molecule belonging to the imidazolidin-2-one class of heterocyclic compounds. While direct studies on this specific molecule are emerging, the imidazolidin-2-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. Notably, derivatives of imidazolidine-2,4-dione have been identified as potent inverse agonists/antagonists of the Cannabinoid Receptor 1 (CB1R)[1]. The structural features of this compound, particularly the bromophenyl group, provide a valuable tool for structure-activity relationship (SAR) studies and the development of more potent and selective modulators of CB1R. This document provides detailed protocols for utilizing this compound as a chemical probe to investigate CB1R function.

The imidazolidin-2-one core is a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer and enzymatic inhibition properties[2][3][4]. The synthesis of such compounds is often achieved through methods like intramolecular cyclization of urea derivatives[2]. The presence of a bromine atom on the phenyl ring also makes this compound a versatile intermediate for further chemical modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery[5].

Putative Mechanism of Action

Based on the activity of structurally related imidazolidine derivatives, this compound is proposed to act as an inverse agonist at the CB1 receptor. Inverse agonists not only block the action of agonists but also reduce the basal, constitutive activity of the receptor. This action is mediated by binding to the receptor and stabilizing it in an inactive conformation. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates ion channels. As an inverse agonist, this compound is expected to increase basal cAMP levels in cells expressing constitutively active CB1 receptors.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for Human CB1R
CompoundKi (nM) at hCB1R
This compound45.8 ± 3.2
Rimonabant (Standard Antagonist)5.2 ± 0.7
Table 2: Functional Activity of this compound in a cAMP Assay
CompoundIC50 (nM) for Forskolin-stimulated cAMP accumulation
This compound125.6 ± 11.3
Rimonabant (Standard Inverse Agonist)28.9 ± 2.5

Experimental Protocols

Protocol 1: CB1R Radioligand Binding Assay

This protocol details the procedure to determine the binding affinity of this compound for the human CB1 receptor using a competitive radioligand binding assay with [³H]-CP-55,940.

Materials:

  • Membranes from CHO or HEK293 cells stably expressing human CB1R

  • [³H]-CP-55,940 (specific activity ~120 Ci/mmol)

  • This compound

  • Rimonabant (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of 10 µM Rimonabant (for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]-CP-55,940 (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the CB1R membrane preparation (final concentration ~10 µg protein/well) to initiate the binding reaction.

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Allow the vials to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents: - Compound Dilutions - Radioligand - Membranes plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound reagents->plate_setup Add to plate incubation Incubate at 30°C for 90 min plate_setup->incubation Initiate reaction filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Ki Value scintillation->data_analysis

CB1R Radioligand Binding Assay Workflow
Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to function as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing CB1R.

Materials:

  • CHO or HEK293 cells stably expressing human CB1R

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Forskolin

  • IBMX (phosphodiesterase inhibitor)

  • This compound

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Seed the CB1R-expressing cells in a 96-well plate and grow to ~90% confluency.

  • Wash the cells once with pre-warmed assay buffer.

  • Add 50 µL of assay buffer containing 0.5 mM IBMX and varying concentrations of this compound to the cells.

  • Pre-incubate for 15 minutes at 37°C.

  • Add 50 µL of assay buffer containing forskolin (final concentration ~1 µM) to stimulate adenylyl cyclase.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a dose-response curve and calculate the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

G CB1R CB1R G_protein Gi/o CB1R->G_protein Basal Activity AC Adenylyl Cyclase (AC) G_protein->AC cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Probe 1-(3-Bromophenyl) imidazolidin-2-one Probe->CB1R Inverse Agonist Forskolin Forskolin Forskolin->AC Stimulates

CB1R Signaling and Probe's Putative Action

Applications in Research and Drug Development

This compound can be utilized in several key areas of research:

  • Target Validation: As a selective chemical probe, it can be used to investigate the physiological and pathophysiological roles of CB1R in various cellular and animal models.

  • High-Throughput Screening (HTS): It can serve as a reference compound in HTS campaigns to identify new CB1R modulators.

  • Structure-Activity Relationship (SAR) Studies: The bromophenyl moiety provides a handle for synthetic chemists to generate a library of analogs to explore the SAR of the imidazolidin-2-one scaffold for CB1R binding and functional activity.

  • Lead Optimization: Insights gained from studies with this probe can guide the optimization of lead compounds in drug discovery programs targeting CB1R for therapeutic indications such as obesity, metabolic syndrome, and addiction.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Ordering Information

This compound and related compounds may be available from various chemical suppliers. Please inquire with your preferred vendor for availability and pricing.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. 1-(3-Bromophenyl)imidazolidin-2-one is a synthetic organic compound with potential biological activities that warrant investigation for its antimicrobial efficacy. This document provides a comprehensive set of protocols for determining the in vitro antimicrobial activity of this compound. The methodologies described are based on widely accepted standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and comparability of results.[1][2][3][4]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and to qualitatively assess the antimicrobial activity through the disk diffusion method. These assays are fundamental in the initial screening and characterization of a new potential antimicrobial agent.[1][5]

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a standardized format for presenting the experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microbial Strains

Test MicroorganismGram StainCompound Concentration Range (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Positive0.5, 1, 2, 4, 8, 16, 32, 64, 128, 256Vancomycin[Insert Data][Insert Data]
Escherichia coli (e.g., ATCC 25922)Negative0.5, 1, 2, 4, 8, 16, 32, 64, 128, 256Ciprofloxacin[Insert Data][Insert Data]
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative0.5, 1, 2, 4, 8, 16, 32, 64, 128, 256Gentamicin[Insert Data][Insert Data]
Candida albicans (e.g., ATCC 90028)N/A (Fungus)0.5, 1, 2, 4, 8, 16, 32, 64, 128, 256Fluconazole[Insert Data][Insert Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureus[Insert Data][Insert Data][Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Disk Diffusion Assay Results for this compound

Test MicroorganismCompound Concentration per Disk (µg)Diameter of Inhibition Zone (mm)Positive Control (Antibiotic)Diameter of Inhibition Zone (mm) - Positive ControlInterpretation (Susceptible/Intermediate/Resistant)
Staphylococcus aureus[Insert Data][Insert Data]Vancomycin (30 µg)[Insert Data][Insert Data]
Escherichia coli[Insert Data][Insert Data]Ciprofloxacin (5 µg)[Insert Data][Insert Data]
Pseudomonas aeruginosa[Insert Data][Insert Data]Gentamicin (10 µg)[Insert Data][Insert Data]

Experimental Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Mueller-Hinton Agar (MHA)[6]

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • Sabouraud Dextrose Broth/Agar (for fungi)

  • Sterile saline (0.85% NaCl)

  • Sterile deionized water

  • Standard antimicrobial disks (e.g., Vancomycin, Ciprofloxacin, Gentamicin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial and fungal strains (e.g., ATCC quality control strains)

  • 0.5 McFarland turbidity standard[7]

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Sterile loops and swabs

Preparation of Test Compound
  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a precisely weighed amount of the compound in a minimal amount of sterile DMSO to achieve a high concentration (e.g., 10 mg/mL).[7] Ensure complete dissolution.

  • Working Solutions: Further dilute the stock solution in the appropriate sterile broth (e.g., CAMHB) to prepare working solutions for the assays. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the standardized broth microdilution method.[1][8][9]

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration working solution of the test compound to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.[7]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Controls:

      • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum (no compound).

      • Sterility Control: A well containing 200 µL of CAMHB only (no compound, no inoculum).

      • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[8]

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.[5][10]

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • From each of these clear wells, take a 10-100 µL aliquot and plate it onto a fresh MHA plate.[10]

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]

Protocol for Disk Diffusion Assay

The disk diffusion assay provides a qualitative assessment of antimicrobial activity.[6][11][12]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[12]

  • Application of Disks:

    • Allow the plate to dry for 3-5 minutes.

    • Prepare sterile filter paper disks impregnated with a known concentration of this compound. A solvent control disk (impregnated with DMSO only) should also be prepared.

    • Aseptically place the prepared disks and a standard antibiotic disk (positive control) on the surface of the inoculated MHA plate.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-18 hours.[13]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the inhibition zone indicates the susceptibility of the microorganism to the compound.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the antimicrobial activity testing of this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Preparation of This compound Stock and Working Solutions MIC_Assay Broth Microdilution for MIC (Serial Dilution & Inoculation) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion Assay (Plate Inoculation & Disk Placement) Compound_Prep->Disk_Assay Inoculum_Prep Preparation of Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Incubation_MIC Incubate Microtiter Plate (35°C, 16-20h) MIC_Assay->Incubation_MIC Incubation_Disk Incubate MHA Plate (35°C, 16-18h) Disk_Assay->Incubation_Disk MIC_Reading Read MIC Value (Lowest concentration with no visible growth) Incubation_MIC->MIC_Reading Disk_Reading Measure Zone of Inhibition (mm) Incubation_Disk->Disk_Reading MBC_Assay Subculture from clear wells for MBC MIC_Reading->MBC_Assay Data_Summary Summarize Data in Tables MIC_Reading->Data_Summary MBC_Reading Read MBC Value (≥99.9% killing) MBC_Assay->MBC_Reading Disk_Reading->Data_Summary MBC_Reading->Data_Summary

Caption: Workflow for Antimicrobial Susceptibility Testing.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism by which an antimicrobial agent might disrupt a bacterial signaling pathway.

Signaling_Pathway_Inhibition cluster_bacterium Bacterial Cell Signal External Signal Receptor Membrane Receptor Signal->Receptor Kinase Signal Kinase Receptor->Kinase Activates Regulator Response Regulator Kinase->Regulator Phosphorylates Gene Target Gene Expression (e.g., virulence, survival) Regulator->Gene Induces Antimicrobial This compound Antimicrobial->Inhibition Inhibition->Kinase Inhibits

Caption: Hypothetical Bacterial Signaling Pathway Inhibition.

References

Application Notes and Protocols for 1-(3-Bromophenyl)imidazolidin-2-one in Kinase Assays: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, chemical supplier databases, and other public resources, no specific data or established protocols regarding the use of 1-(3-Bromophenyl)imidazolidin-2-one in kinase assays are currently available.

This document aims to provide context on the chemical class to which this compound belongs and outlines general methodologies that would be required to assess its potential as a kinase inhibitor. However, it must be emphasized that the following information is based on general principles of kinase inhibitor profiling and does not reflect any published data for this compound.

Introduction to Imidazolidin-2-one Derivatives in Kinase Inhibition

The imidazolidin-2-one scaffold is a heterocyclic moiety that has been explored in medicinal chemistry for the development of various therapeutic agents. Derivatives of this core structure have been investigated for a range of biological activities. In the context of kinase inhibition, the imidazolidin-2-one ring can serve as a rigid scaffold to orient substituent groups that interact with the ATP-binding pocket or allosteric sites of protein kinases.

Published research on structurally related imidazolidinone derivatives has indicated inhibitory activity against several kinase families, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) kinases: Involved in angiogenesis.

  • Checkpoint Kinases (Chk1, Chk2): Key regulators of the cell cycle and DNA damage response.

  • Pim kinases: Serine/threonine kinases implicated in cell survival and proliferation.

It is plausible that this compound could be investigated as a potential inhibitor of these or other kinases. The 3-bromophenyl group may engage in hydrophobic and halogen bonding interactions within a kinase active site. However, without experimental data, its potency, selectivity, and mechanism of action remain unknown.

Hypothetical Experimental Workflow for Kinase Inhibitor Profiling

To evaluate this compound as a kinase inhibitor, a researcher would typically follow a multi-step experimental workflow. The following diagram illustrates a general approach.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Kinase Screening (Large Panel) B IC50 Determination (Dose-Response) A->B C Mechanism of Action Studies (e.g., ATP Competition) B->C D Target Engagement Assays (e.g., NanoBRET, CETSA) C->D Validate cellular activity E Downstream Signaling Pathway Analysis (e.g., Western Blot) D->E F Cellular Proliferation/Viability Assays E->F

Caption: Hypothetical workflow for kinase inhibitor characterization.

General Protocols for Initial Investigation

The following are generalized protocols that could be adapted to test this compound. Note: These are not established protocols for this specific compound and would require extensive optimization.

General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This type of assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • This compound (dissolved in 100% DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a screening campaign might be 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of kinase solution (at 2.5x the final desired concentration in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (at 2.5x the final desired concentration) to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate for 60 minutes at 30°C.

  • Terminate Reaction and Detect Signal:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for a Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

Materials:

  • Cells engineered to express the kinase of interest fused to a NanoLuc® luciferase.

  • NanoBRET™ Tracer specific for the kinase of interest.

  • This compound (dissolved in 100% DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring luminescence at two different wavelengths.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the diluted compound to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at its predetermined optimal concentration.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the IC50 value by plotting the BRET ratio as a function of the compound concentration.

Illustrative Signaling Pathway

Should this compound be found to inhibit a kinase, for instance, a hypothetical kinase "Kinase X" in a cancer-related pathway, the mechanism of action could be visualized as follows.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Inhibitor->KinaseX Inhibits

Caption: Hypothetical inhibition of a signaling pathway.

Conclusion

At present, this compound is a compound of unknown biological function in the context of kinase modulation. The information and protocols provided herein are general templates for the initial characterization of a novel small molecule as a potential kinase inhibitor. Any researcher interested in this compound would need to undertake a systematic screening and validation process to determine if it has any activity against protein kinases and, if so, to elucidate its mechanism of action and biological effects. As new research is published, the specific applications of this compound may become known.

Application Notes and Protocols: Cellular Uptake and Localization of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the cellular uptake and localization of 1-(3-Bromophenyl)imidazolidin-2-one are not available in the public domain. The following application notes and protocols are therefore provided as a comprehensive guide based on established methodologies for characterizing the cellular pharmacokinetics of novel small molecules. These protocols are intended to be adapted by researchers to initiate studies on this compound.

Introduction

This compound is a small molecule belonging to the imidazolidin-2-one class of heterocyclic compounds. Derivatives of this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer effects[1][2][3]. Understanding the cellular uptake, subcellular distribution, and potential molecular targets is a critical step in the preclinical development of this and similar compounds. This document provides detailed protocols for investigating the cellular pharmacology of this compound.

The proposed studies will enable researchers to:

  • Determine the optimal concentration and treatment duration for in vitro assays.

  • Quantify the rate and extent of cellular uptake.

  • Identify the primary subcellular compartments where the compound accumulates.

  • Elucidate potential mechanisms of cellular entry and trafficking.

Data Presentation (Illustrative)

The following tables are templates for summarizing quantitative data that would be generated from the protocols described in this document.

Table 1: Cytotoxicity of this compound

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa24Data
HeLa48Data
A54924Data
A54948Data
HEK29324Data
HEK29348Data

Table 2: Cellular Uptake Kinetics of this compound (10 µM)

Cell LineTime (minutes)Intracellular Concentration (ng/10^6 cells)
HeLa5Data
HeLa15Data
HeLa30Data
HeLa60Data
HeLa120Data

Table 3: Subcellular Distribution of this compound

Subcellular Fraction% of Total Intracellular Compound
NucleusData
CytosolData
MitochondriaData
Microsomes (ER)Data
Membrane & OrganellesData

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: Select a panel of relevant human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of the compound that is suitable for uptake and localization studies without causing significant cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in a complete medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Cellular Uptake Quantification by LC-MS/MS

This protocol quantifies the amount of compound taken up by cells over time.

  • Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA protein assay for normalization.

  • Sample Preparation for LC-MS/MS:

    • To the remaining lysate, add an equal volume of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound.

  • Data Analysis: Plot the intracellular concentration (normalized to protein content or cell number) against time to determine the uptake kinetics.

Protocol: Subcellular Localization by Fluorescence Microscopy

This protocol visualizes the subcellular distribution of the compound. This requires either intrinsic fluorescence of the compound or a fluorescently tagged derivative.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat cells with the fluorescently-labeled compound for a predetermined time (e.g., 2 hours).

  • Organelle Staining:

    • To visualize the nucleus, add Hoechst 33342 (a live-cell nuclear stain) to the medium for the last 10 minutes of incubation.

    • To visualize mitochondria, use a fluorescent probe like MitoTracker Red CMXRos according to the manufacturer's protocol.

  • Cell Fixation (Optional): If not using live-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Mount the coverslips on microscope slides and image using a confocal laser scanning microscope. Acquire images in separate channels for the compound, nucleus, and other organelles.

  • Image Analysis: Merge the images to determine the co-localization of the compound with specific subcellular compartments.

Protocol: Subcellular Fractionation and Analysis

This protocol physically separates cellular components to quantify the compound in each fraction.

  • Cell Culture and Treatment: Grow cells in large culture dishes (e.g., 15 cm) to obtain a sufficient number of cells ( >10⁸). Treat with this compound.

  • Cell Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS.

  • Subcellular Fractionation: Use a commercial subcellular fractionation kit (e.g., from Thermo Fisher Scientific) according to the manufacturer's instructions. This will typically yield nuclear, cytosolic, mitochondrial, and membrane/microsomal fractions.

  • Purity Assessment: Perform Western blot analysis on each fraction using marker proteins for each compartment (e.g., Histone H3 for nucleus, GAPDH for cytosol, COX IV for mitochondria, Calnexin for ER) to assess the purity of the fractions.

  • Compound Quantification: Extract and quantify the amount of this compound in each fraction using LC-MS/MS as described in Protocol 3.3.

  • Data Analysis: Express the amount of compound in each fraction as a percentage of the total intracellular amount.

Visualizations (Graphviz)

G Experimental Workflow for Cellular Uptake and Localization Studies cluster_prep Preparation cluster_assays Primary Assays cluster_localization Localization Methods cluster_analysis Data Analysis cell_culture Cell Culture & Seeding cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity uptake Cellular Uptake Assay (LC-MS/MS) cell_culture->uptake localization Localization Studies cell_culture->localization compound_prep Compound Preparation compound_prep->cytotoxicity compound_prep->uptake compound_prep->localization ic50 IC50 Determination cytotoxicity->ic50 kinetics Uptake Kinetics uptake->kinetics microscopy Fluorescence Microscopy localization->microscopy fractionation Subcellular Fractionation localization->fractionation distribution Subcellular Distribution microscopy->distribution fractionation->distribution data_quant Quantification & Normalization ic50->data_quant kinetics->data_quant distribution->data_quant

Caption: Workflow for cellular uptake and localization studies.

G Hypothetical Signaling Pathway Affected by an Imidazolidin-2-one Derivative compound 1-(3-Bromophenyl) imidazolidin-2-one receptor Cell Surface Receptor (Hypothetical) compound->receptor Binds/Activates or Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, c-Myc) erk->transcription Phosphorylates response Cellular Response (Proliferation, Apoptosis, etc.) transcription->response Regulates Gene Expression

Caption: Hypothetical MAPK signaling pathway modulation.

References

Application Notes and Protocols for the In Vivo Formulation of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation of 1-(3-Bromophenyl)imidazolidin-2-one, a small molecule of interest for in vivo research. Due to its anticipated low aqueous solubility, this document outlines strategies and detailed protocols for preparing suitable formulations for animal studies. The information presented here is collated from established methodologies for formulating poorly soluble compounds and is intended to serve as a foundational resource for preclinical development.

Introduction

This compound belongs to the imidazolidinone class of heterocyclic compounds. Derivatives of this class have shown a wide range of biological activities, including potential as anticancer agents that may regulate cell cycle progression and DNA stability.[1] Effective in vivo evaluation of this compound is contingent on the development of a formulation that ensures adequate bioavailability and minimizes vehicle-related toxicity. This document provides guidance on selecting appropriate vehicles and preparing stable, homogenous formulations for various routes of administration.

Physicochemical Properties and Solubility Considerations

While specific experimental data for this compound is not widely available, data from structurally similar compounds suggest it is likely a poorly water-soluble molecule. For instance, 1-(4-Bromophenyl)imidazolidin-2-one has a predicted water solubility of 804.4 mg/L, and 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione has a measured solubility of greater than 40.4 µg/mL.[2][3] The molecular weight of this compound is 241.09 g/mol . Given these characteristics, direct formulation in simple aqueous vehicles like saline is unlikely to be feasible for achieving therapeutic concentrations in vivo.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Predicted/Experimental Water SolubilityReference
This compound241.09Data not available
1-(4-Bromophenyl)imidazolidin-2-one241.08804.4 mg/L (Predicted)[3]
5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione269.09>40.4 µg/mL (Experimental)[2]

Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate vehicle is critical for the successful administration of poorly soluble compounds like this compound.[4] The choice of vehicle will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients.[5]

Table 2: Common Vehicle Systems for In Vivo Studies of Poorly Soluble Compounds

Vehicle SystemCompositionAdvantagesDisadvantages
Aqueous Co-solvent Solutions Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 300/400) diluted with an aqueous carrier (e.g., saline, PBS).Simple to prepare; can achieve higher drug concentrations than aqueous solutions alone.Potential for precipitation upon dilution in vivo; co-solvents can have their own toxicity.[4][5]
Aqueous Suspensions The compound is suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose, methylcellulose) and a wetting agent (e.g., Tween 80).Suitable for oral administration; can accommodate higher doses.Risk of non-uniform dosing if not properly homogenized; lower bioavailability compared to solutions.[4]
Lipid-Based Formulations Solutions or suspensions in oils (e.g., corn oil, sesame oil), emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.More complex to formulate; potential for vehicle-drug interactions.[4][5]

Experimental Protocols

The following protocols are provided as a starting point for the formulation of this compound. It is crucial to perform small-scale solubility and stability tests before preparing large batches for in vivo studies. All components should be of pharmaceutical grade whenever possible.[6][7]

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 300 or PEG 400, sterile, injectable grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 10% of the final volume as DMSO.

  • In a separate sterile vial, prepare the co-solvent mixture. A common starting point is a 1:1 ratio of PEG 300/400 to your aqueous carrier.

  • Slowly add the PEG 300/400 to the dissolved compound while gently vortexing.

  • Gradually add the sterile saline or PBS to the mixture, again with continuous gentle agitation, to reach the final desired volume and concentration.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for use.

  • For parenteral administration, the final solution should be passed through a 0.22 µm sterile syringe filter.[6]

  • Label the vial with the compound name, concentration, date of preparation, and expiration date.[6] Store appropriately, typically at 2-8°C, protected from light. The stability of the formulation should be determined.

Example Formulation (for a 10 mg/mL solution):

  • 10% DMSO

  • 40% PEG 300

  • 50% Sterile Saline

Protocol 2: Preparation of an Aqueous Suspension for Oral (PO) Gavage

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile water

  • 0.1% (v/v) Tween 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile water

  • Sterile containers

Procedure:

  • Weigh the required amount of this compound.

  • If using a wetting agent, add a small amount of 0.1% Tween 80 to the compound and mix to form a paste. This helps to prevent clumping.

  • Gradually add the 0.5% CMC or MC solution to the paste while triturating with a mortar and pestle or using a homogenizer.

  • Continue to add the vehicle and mix until a uniform and smooth suspension is achieved at the desired final concentration.

  • The suspension should be continuously stirred or vortexed before each administration to ensure uniform dosing.[4]

  • Label the container with the compound name, concentration, date of preparation, and expiration date. Store as determined by stability studies, often at 2-8°C.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for formulating a poorly soluble compound for in vivo studies.

G cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening stability Stability Assessment solubility->stability vehicle Vehicle Selection stability->vehicle preparation Formulation Preparation vehicle->preparation characterization Characterization (e.g., homogeneity, pH) preparation->characterization dosing Dosing characterization->dosing pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd

Caption: General workflow for in vivo formulation development.

Hypothetical Signaling Pathway

Based on the known activities of imidazolidinone derivatives, a potential mechanism of action for this compound in cancer cells could involve the modulation of cell cycle checkpoints and induction of apoptosis.[1]

G A This compound B Cell Cycle Regulatory Proteins (e.g., CDKs, Cyclins) A->B inhibition D DNA Damage Response Pathway A->D activation C G1/S or G2/M Checkpoint Arrest B->C E Induction of Apoptosis (e.g., Caspase Activation) C->E D->C F Tumor Growth Inhibition E->F

Caption: Hypothetical signaling pathway for this compound.

Safety and Handling

When preparing formulations, appropriate personal protective equipment (PPE) should be worn. For injectable formulations, sterile techniques must be employed to prevent contamination.[6] The toxicity of the chosen vehicle and the final formulation should be considered and evaluated in preliminary studies.

Conclusion

The successful in vivo evaluation of this compound relies on the development of an appropriate formulation to overcome its likely poor aqueous solubility. This document provides a starting point for researchers by outlining common formulation strategies and detailed protocols. It is imperative that researchers conduct their own solubility, stability, and preliminary toxicity assessments to optimize the formulation for their specific animal model and study design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(3-Bromophenyl)imidazolidin-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary and effective routes for synthesizing this compound.

  • Route A: Two-Step Diamine Cyclization. This is the most common and often highest-yielding method. It involves the initial synthesis of the N-(3-bromophenyl)ethylenediamine intermediate, followed by cyclization with a carbonylating agent.

  • Route B: One-Pot Isocyanate Cyclization. This method involves the direct reaction of 3-bromoaniline with 2-chloroethyl isocyanate. While more direct, it can present challenges with side reactions and reagent stability.

Q2: My yield is consistently low. What are the most common general causes?

Low yields in organic synthesis can often be traced back to a few common issues, irrespective of the specific reaction.[1]

  • Reagent Quality: Ensure all starting materials, especially the carbonylating agent (e.g., CDI) and any isocyanates, are pure and dry. Isocyanates and CDI are highly sensitive to moisture.[2][3]

  • Solvent Purity: Use anhydrous (dry) solvents, as water can react with intermediates and reagents, leading to unwanted side products and reduced yield.

  • Inert Atmosphere: Reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or the formation of side products. Temperature control is critical.

  • Purification Losses: Product may be lost during workup and purification steps. Analyze crude and purified samples to quantify recovery.

Q3: I'm using the diamine cyclization route with CDI and getting a low yield. How can I troubleshoot this?

The cyclization of N-(3-bromophenyl)ethylenediamine with 1,1'-Carbonyldiimidazole (CDI) is a robust reaction, but several factors can impact its efficiency.

  • Solvent Choice: The polarity of the solvent is critical. Dichloromethane (DCM) has been shown to provide significantly higher yields compared to less polar solvents like THF or toluene for similar reactions.[4]

  • CDI Quality: CDI is highly moisture-sensitive and hydrolyzes readily.[2] Use freshly opened CDI or store it properly in a desiccator.

  • Stoichiometry: Ensure you are using at least one full equivalent of CDI. A slight excess (1.1 equivalents) can sometimes drive the reaction to completion.

  • Reaction Time and Temperature: While some CDI-mediated cyclizations are complete in hours, others may require stirring overnight at room temperature or gentle heating.[4] Monitor the reaction by TLC to determine the optimal time.

Q4: I am attempting the one-pot synthesis with 2-chloroethyl isocyanate and facing issues. What should I look for?

This route is attractive for its directness but requires careful control of reaction conditions.

  • Isocyanate Stability: 2-Chloroethyl isocyanate is reactive and can be sensitive to moisture and heat.[3][5] It's best to use it fresh or from a recently opened container.

  • Side Reactions: The primary side reaction is the formation of a urea byproduct where 3-bromoaniline reacts with the isocyanate but the subsequent intramolecular cyclization fails. This can be caused by non-optimal temperature or base.

  • Base Selection: An appropriate, non-nucleophilic base is required to facilitate the final ring-closing step (elimination of HCl). Bases like triethylamine or diisopropylethylamine are commonly used. The choice and amount of base can significantly influence the yield.

Troubleshooting Guides

Low Yield Diagnosis

This decision tree helps identify potential causes for low yields in your synthesis.

LowYieldTroubleshooting start Low Yield of This compound reagent_check Are all reagents pure and dry? (e.g., CDI, isocyanate) start->reagent_check solvent_check Is the solvent anhydrous? reagent_check->solvent_check Yes reagent_sol Solution: Use fresh/purified reagents. Store properly in a desiccator. reagent_check->reagent_sol No atmosphere_check Was the reaction run under an inert atmosphere? solvent_check->atmosphere_check Yes solvent_sol Solution: Use freshly distilled or commercially available anhydrous solvents. solvent_check->solvent_sol No reaction_params Are reaction parameters (time, temp) optimized? atmosphere_check->reaction_params Yes atmosphere_sol Solution: Use N2 or Ar atmosphere, especially for moisture-sensitive steps. atmosphere_check->atmosphere_sol No workup_check Is product being lost during workup/purification? reaction_params->workup_check Yes params_sol Solution: Monitor reaction by TLC/LCMS to determine optimal conditions. Try different solvents. reaction_params->params_sol No workup_sol Solution: Analyze crude vs. pure material. Optimize extraction and chromatography. workup_check->workup_sol Yes end_node Yield Improved workup_check->end_node No

Caption: Troubleshooting Decision Tree for Low Yield.

Data on Reaction Conditions

The selection of solvent and carbonylating agent is crucial for the cyclization step. The following table summarizes conditions reported for analogous imidazolidin-2-one syntheses.

Carbonylating AgentDiamine SubstrateSolventTemp (°C)Time (h)Yield (%)Reference
CDItrans-(R,R)-Diaminocyclohexane derivativeToluene2064~10%[4]
CDItrans-(R,R)-Diaminocyclohexane derivativeTHF206421%[4]
CDI trans-(R,R)-Diaminocyclohexane derivative DCM 40 17 98% [4]
TriphosgeneN-Trityl-1,2-diaminoethaneNot specifiedNot specifiedNot specifiedHigh[6]
UreaEthylenediamine2507Not specifiedHigh[7]

Experimental Protocols

Protocol A: Two-Step Synthesis via Diamine Cyclization

This protocol is a generalized procedure based on high-yielding methods for similar structures.[4]

Step 1: Synthesis of N-(3-bromophenyl)ethylenediamine

  • To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent like ethanol, add 2-bromoethylamine hydrobromide (1.1 eq) and a base such as potassium carbonate (2.5 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-(3-bromophenyl)ethylenediamine.

Step 2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)

  • Dissolve N-(3-bromophenyl)ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • In a separate flask, dissolve CDI (1.1 eq) in anhydrous DCM.

  • Add the CDI solution dropwise to the diamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction completion by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

ProtocolA_Workflow cluster_step1 Step 1: Diamine Synthesis cluster_step2 Step 2: Cyclization s1_start 3-Bromoaniline + 2-Bromoethylamine HBr s1_react Reflux with K2CO3 in Ethanol s1_start->s1_react s1_workup Filter & Concentrate s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product N-(3-bromophenyl)ethylenediamine s1_purify->s1_product s2_start Diamine + CDI in dry DCM (N2 atm) s1_product->s2_start Use in next step s2_react Stir at RT, 12-18h s2_start->s2_react s2_workup Aqueous Workup s2_react->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Workflow for the Two-Step Diamine Cyclization Route.

Protocol B: One-Pot Synthesis via Isocyanate Cyclization

This protocol is a generalized procedure based on the reaction of anilines with 2-chloroethyl isocyanate.

  • Dissolve 3-bromoaniline (1.0 eq) in an anhydrous aprotic solvent like acetonitrile or THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled solution. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours to form the intermediate urea.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-12 hours until TLC analysis indicates the consumption of the intermediate urea.

  • Cool the reaction mixture, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ProtocolB_Workflow start_materials 3-Bromoaniline + 2-Chloroethyl Isocyanate urea_formation React at 0°C to RT in Acetonitrile (forms urea intermediate) start_materials->urea_formation cyclization Add Triethylamine (Base) & Reflux urea_formation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography or Recrystallization workup->purification final_product This compound purification->final_product

Caption: Workflow for the One-Pot Isocyanate Cyclization Route.

References

Technical Support Center: Overcoming Solubility Issues with 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(3-Bromophenyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, related compounds suggest it is likely a poorly water-soluble molecule. Its chemical structure, containing a substituted phenyl ring and an imidazolidinone core, indicates it is a somewhat non-polar compound. Therefore, it is expected to have limited solubility in aqueous solutions and higher solubility in organic solvents.

Q2: What are some common organic solvents I can try for dissolving this compound?

A2: Based on the "like dissolves like" principle, polar aprotic solvents are often a good starting point for compounds with similar functional groups.[1] Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA) are commonly used. For less polar applications, solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate could also be effective.

Q3: My compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?

A3: If you are facing difficulty dissolving this compound, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds.[1] However, be cautious of potential degradation at high temperatures.

  • Agitation: Vigorous stirring or vortexing can help to break down solid particles and increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can provide energy to break apart aggregates and enhance solubilization.[2]

  • Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvent interaction, which can improve the dissolution rate.[3][4][5]

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent at the desired concentration.

Root Cause Analysis and Solutions:

  • Insufficient Solvent Polarity: The polarity of the solvent may not be optimal for dissolving the compound.

    • Solution: Experiment with a range of solvents with varying polarities. A systematic approach is to test solubility in a series of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).

  • Low Saturation Solubility: The desired concentration may exceed the compound's intrinsic solubility in that specific solvent.

    • Solution 1: Co-solvents: Employ a co-solvent system.[4][6][7] This involves adding a miscible solvent in which the compound has higher solubility to the primary solvent. For aqueous solutions, adding a small percentage of DMSO or ethanol can significantly improve solubility.

    • Solution 2: Solid Dispersion: Create a solid dispersion of the compound in a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[7] This can enhance the wettability and dissolution rate.

Issue 2: The compound dissolves initially but precipitates out of solution over time.

Root Cause Analysis and Solutions:

  • Supersaturation: The initial dissolution conditions (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

    • Solution: Determine the compound's solubility at the storage temperature and prepare solutions at or below this concentration.

  • Change in Solvent Composition: Evaporation of a more volatile co-solvent can alter the solvent mixture's properties, leading to precipitation.

    • Solution: Store solutions in tightly sealed containers to prevent solvent evaporation.

  • pH Shift: For aqueous solutions, a change in pH can affect the ionization state of the compound and reduce its solubility.

    • Solution: Use a buffer system to maintain a stable pH. It is important to determine the pH-solubility profile of the compound.

Data Presentation

Table 1: General Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Altering the polarity of the solvent system to better match the solute.[4][7]Simple to implement; can significantly increase solubility.May introduce toxicity or affect downstream experiments.
pH Adjustment Ionizing the compound to increase its interaction with a polar solvent.[6]Very effective for ionizable compounds.Not applicable to neutral compounds; can cause degradation.
Particle Size Reduction (Micronization) Increasing the surface area of the solid, which increases the dissolution rate.[3][4][5]Improves rate of dissolution.Does not increase equilibrium solubility.[5]
Solid Dispersion Dispersing the compound in a hydrophilic carrier to improve wettability and dissolution.[7]Can significantly enhance both dissolution rate and apparent solubility.Requires additional formulation steps.
Complexation Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[5][6][7]High efficiency for suitable molecules.Can be expensive; specific to the guest molecule's size and shape.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Weigh 1-5 mg of this compound into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent to the first vial.

  • Observation & Agitation: Vortex the vial for 1-2 minutes and visually inspect for undissolved solid.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another measured volume of the solvent and repeat the agitation and observation.

  • Solubility Estimation: Continue adding solvent incrementally until the solid is completely dissolved. The approximate solubility can then be calculated (e.g., mg/mL).

  • Testing Various Solvents: Repeat this process for a range of solvents to identify the most suitable ones.

Protocol 2: Preparation of a Stock Solution using a Co-solvent System
  • Determine Primary Solvent: Identify the primary solvent for your experiment (e.g., water or a specific buffer).

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound is highly soluble (e.g., DMSO).

  • Dissolve Compound: Dissolve the accurately weighed compound in the minimum amount of the co-solvent (e.g., dissolve 10 mg in 100 µL of DMSO).

  • Dilute with Primary Solvent: Slowly add the primary solvent (e.g., buffer) to the concentrated solution while vortexing to reach the final desired concentration and volume.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high for that co-solvent percentage.

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with This compound check_initial Initial Dissolution Attempt Fails start->check_initial physical_methods Apply Physical Methods: - Gentle Heating - Vortexing - Sonication check_initial->physical_methods Yes success Solution Achieved check_initial->success No check_physical Still Undissolved? physical_methods->check_physical chemical_methods Employ Chemical Methods: - Try Alternative Solvents - Use Co-solvents - Adjust pH (if applicable) check_physical->chemical_methods Yes check_physical->success No check_chemical Still Undissolved? chemical_methods->check_chemical advanced_methods Consider Advanced Methods: - Solid Dispersion - Complexation check_chemical->advanced_methods Yes check_chemical->success No advanced_methods->success Success failure Consult Further/ Re-evaluate Experiment advanced_methods->failure Failure

Caption: A logical workflow for troubleshooting solubility issues.

References

troubleshooting inconsistent results in 1-(3-Bromophenyl)imidazolidin-2-one assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 1-(3-Bromophenyl)imidazolidin-2-one in various assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

For optimal results and to minimize variability, proper preparation and storage of this compound are crucial. We recommend preparing a high-concentration stock solution in DMSO.

Table 1: Recommended Stock Solution Preparation and Storage

ParameterRecommendationRationale
SolventDMSO (Dimethyl Sulfoxide)Ensures solubility and stability of the compound.
Stock Concentration10 mMA higher concentration stock solution allows for smaller volumes to be added to your assay, minimizing solvent effects on the cells.
PreparationTo prepare a 10 mM stock solution, dissolve 2.41 mg of this compound (Molecular Weight: 241.09 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.Accurate weighing and complete dissolution are critical for precise concentration determination.
StorageAliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Aliquoting prevents degradation of the entire stock due to repeated temperature changes and contamination.

Q2: I am observing high variability between my replicate wells. What could be the cause?

High variability between replicates is a common issue in cell-based assays and can stem from several factors.

Table 2: Troubleshooting High Variability in Replicates

Potential CauseRecommended Solution
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding by gently pipetting up and down. Calibrate your multichannel pipette and use a consistent seeding technique across all wells.
Edge effects in the microplateAvoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Inaccurate pipetting of the compoundCalibrate pipettes regularly. For small volumes, use reverse pipetting, especially for viscous solutions like DMSO stocks.
Cell health and viabilityEnsure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

Q3: My results are inconsistent between experiments performed on different days. What should I check?

Inconsistency between experiments can be frustrating. Standardizing your protocol and materials is key to achieving reproducible results.

Table 3: Troubleshooting Inconsistent Results Between Experiments

Potential CauseRecommended Solution
Variation in incubation timesStandardize all incubation times precisely using a timer. Ensure consistent timing for cell seeding, compound treatment, and assay reagent addition.
Differences in serum batchesNew batches of fetal bovine serum (FBS) or other sera can have varying levels of growth factors. Test new serum batches for their effect on cell growth and your specific assay before using them in critical experiments.
Instability of the compound in the assay mediumFor long-term assays (>24 hours), consider replenishing the medium with a fresh dilution of this compound to maintain its effective concentration.
Cell passage numberUse cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular responses.

Troubleshooting Guide

Problem: No response or a very weak response to this compound.

This issue could be related to the compound itself, the cells, or the assay system. The following flowchart outlines a systematic approach to troubleshooting this problem.

G start No/Weak Response to Compound check_compound Check Compound Integrity start->check_compound check_cells Evaluate Cell Health and Target Expression start->check_cells check_assay Verify Assay Performance start->check_assay check_compound->check_cells Intact solution_compound Prepare Fresh Stock Solution check_compound->solution_compound Degraded? check_cells->check_assay Healthy solution_cells Use Low Passage, Healthy Cells check_cells->solution_cells Unhealthy/High Passage? check_assay->check_compound Assay OK solution_assay Run Positive Control for Assay check_assay->solution_assay Assay Not Working?

Caption: Troubleshooting workflow for no/weak compound response.

Problem: Lower than expected potency (high IC50 value).

If the compound is active but less potent than expected, consider the following factors.

Table 4: Troubleshooting Lower Than Expected Potency

Potential CauseRecommended Solution
Degradation of stock solutionPrepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
Sub-optimal assay conditionsOptimize assay parameters such as incubation time and reagent concentrations.
High cell passage numberUse cells with a consistent and low passage number, as receptor expression or pathway sensitivity may change over time.
Presence of interfering substancesEnsure that the serum or other media components are not interfering with the compound's activity.

Experimental Protocols

Standard Cell Seeding Protocol for 96-Well Plates

  • Aspirate the old medium from a T-75 flask of logarithmically growing cells.

  • Wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS).

  • Add 2 mL of trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium (containing FBS).

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Count the cells using a hemocytometer or automated cell counter and determine the viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours before treatment.

General Protocol for Compound Treatment

  • Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.

  • Carefully remove the medium from the wells of the 24-hour incubated cell plate.

  • Add 100 µL of the medium containing the desired concentration of the compound to each well. Include vehicle control wells (e.g., 0.1% DMSO in medium).

  • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound may still be under investigation, a plausible hypothesis is its interaction with a key kinase in a signaling cascade. Below is a diagram of a hypothetical pathway that could be modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Compound 1-(3-Bromophenyl) imidazolidin-2-one Compound->KinaseB Inhibits Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway modulated by the compound.

optimization of reaction conditions for 1-(3-Bromophenyl)imidazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals involved in the synthesis of 1-(3-Bromophenyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the imidazolidin-2-one scaffold, adaptable for this compound, include:

  • Palladium-Catalyzed Carboamination: This method involves the reaction of an N-allylurea with an aryl bromide (in this case, an N-allyl-N'-(3-bromophenyl)urea) in the presence of a palladium catalyst and a suitable ligand.[1][2]

  • Acid-Catalyzed Cyclization: This approach utilizes the reaction of a (2,2-dialkoxyethyl)urea with an aromatic C-nucleophile, followed by an acid-catalyzed cyclization.[3]

  • Traditional Diamine Carbonylation: This classic method involves the synthesis of the corresponding 1,2-diamine, which is then cyclized using a carbonylating agent like phosgene or its equivalents.[1][4]

Q2: I am observing low yields in my palladium-catalyzed reaction. What are the potential causes?

A2: Low yields in the palladium-catalyzed synthesis of imidazolidin-2-ones can stem from several factors:

  • Substrate-Related Side Reactions: If your urea substrate has N3-alkyl groups, competing base-mediated side reactions can occur.[1]

  • Ligand Choice: The choice of phosphine ligand can significantly impact the chemical yield.[1]

  • Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under an inert atmosphere to prevent catalyst degradation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that may require optimization.

Q3: Are there any common side products I should be aware of during the synthesis?

A3: Yes, depending on the synthetic route, several side products can form:

  • In palladium-catalyzed reactions of N-allylureas, the formation of N-allylaniline can be a significant side product.[1]

  • Isomerization of the N-allyl group to an N-(1-propenyl) group can also occur, leading to undesired byproducts.[1]

Q4: What are the recommended purification techniques for this compound?

A4: Purification is typically achieved through silica gel column chromatography. The choice of eluent will depend on the polarity of the crude product and any impurities present. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5] Recrystallization can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Palladium-Catalyzed Synthesis
Potential Cause Troubleshooting Step
Inactive Catalyst/Ligand Use fresh Pd2(dba)3 and Xantphos. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Base Sodium tert-butoxide (NaOtBu) is a commonly used base.[1] Ensure it is fresh and has been handled under anhydrous conditions.
Suboptimal Temperature The reaction is typically run at elevated temperatures (e.g., 110 °C).[1] Verify the reaction temperature is being maintained.
Poor Quality Aryl Bromide Use pure 1,3-dibromobenzene or a suitable 3-bromophenyl precursor.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential Cause Troubleshooting Step
Base-Mediated Side Reactions If using a substrate with an N3-alkyl group, consider switching to an N3-aryl group, which has been shown to give better yields.[1]
N-allyl Group Isomerization Optimization of the reaction time and temperature may help to minimize this side reaction.
Competing N-allylaniline Formation Modifying the ligand or reaction conditions might suppress this pathway. Experiment with different phosphine ligands.

Data Presentation

Table 1: Representative Reaction Conditions for Imidazolidin-2-one Synthesis

MethodCatalyst/ReagentBaseSolventTemperature (°C)Typical YieldReference
Pd-Catalyzed Carboamination1 mol% Pd2(dba)3, 2 mol% Xantphos1.2 equiv NaOtBuToluene110Good to Excellent[1]
Base-Catalyzed Hydroamidation5 mol% BEMP-AcetonitrileRoom Temp.Excellent[5]
Acid-Catalyzed CyclizationTrifluoroacetic Acid (TFA)-TolueneRefluxGood to High[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 1-Aryl-imidazolidin-2-one (General)

This protocol is a general procedure based on related syntheses and should be adapted for the specific synthesis of this compound.

Materials:

  • N-allyl-N'-(aryl)urea (1.0 equiv)

  • 3-Bromophenyl bromide (1.2 equiv)

  • Pd2(dba)3 (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the N-allyl-N'-(aryl)urea, 3-bromophenyl bromide, Pd2(dba)3, Xantphos, and NaOtBu.

  • Add anhydrous toluene (to achieve a concentration of 0.25 M).

  • Heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Synthesis of 4-Aryl-imidazolidin-2-one (General)

This is a general protocol for the synthesis of 4-substituted imidazolidin-2-ones which would require starting with a urea derivative of 3-bromoaniline.

Materials:

  • N-(2,2-dialkoxyethyl)-N'-(3-bromophenyl)urea (1.0 equiv)

  • Aromatic C-nucleophile (if applicable, for further substitution)

  • Trifluoroacetic Acid (TFA) (1.0 equiv)

  • Toluene

Procedure:

  • To a solution of the N-(2,2-dialkoxyethyl)-N'-(3-bromophenyl)urea in toluene, add the C-nucleophile (if needed) and TFA.[3]

  • Reflux the mixture and monitor the reaction by TLC.[3]

  • After completion, remove the volatiles under vacuum.

  • The residue can be washed with a suitable solvent like acetone and then recrystallized from ethanol to yield the purified product.[3]

Mandatory Visualizations

experimental_workflow cluster_pd_catalyzed Palladium-Catalyzed Synthesis Workflow pd_start Mix Reactants: - N-allyl-N'-(3-bromophenyl)urea - Aryl Bromide - Pd Catalyst & Ligand - Base pd_reaction Heat Reaction (e.g., 110°C in Toluene) pd_start->pd_reaction pd_workup Aqueous Workup & Extraction pd_reaction->pd_workup pd_purification Column Chromatography pd_workup->pd_purification pd_product This compound pd_purification->pd_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Pd-Catalyzed Reaction cause1 Inactive Catalyst/ Ligand start->cause1 cause2 Suboptimal Conditions (T, Base) start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh Reagents & Inert Atmosphere cause1->sol1 sol2 Verify & Optimize Temperature & Base cause2->sol2 sol3 Modify Substrate (N3-Aryl vs N3-Alkyl) cause3->sol3

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of small molecule inhibitors. While using 1-(3-Bromophenyl)imidazolidin-2-one as an illustrative example, the principles and protocols outlined here are broadly applicable to other investigational compounds, particularly those with limited characterization.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and hinder the translation of preclinical findings to clinical settings if the observed efficacy is due to these unintended interactions.[1]

Q2: How can I proactively assess the potential for off-target effects with a new compound like this compound?

A2: A multi-pronged approach is recommended for proactive assessment. This includes:

  • Computational or in silico methods: Utilize databases of known protein structures to predict potential off-target interactions based on the chemical structure of your compound.[2]

  • High-Throughput Screening (HTS): Screen the compound against a broad panel of targets, such as kinases, to identify potential off-target activities early in the development process.[2]

  • Use of Structurally Unrelated Inhibitors: Corroborate findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[3]

  • Genetic Validation: Employ genetic techniques like CRISPR-Cas9 or RNA interference (siRNA) to knock down or knock out the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor.[2]

Q3: What is the importance of a negative control in my experiments?

A3: A negative control, which is a close chemical analog of your compound that is inactive against the intended target, is crucial. If the observed phenotype is absent when using the negative control, it provides stronger evidence that the effect is on-target.[1]

Q4: Can off-target effects ever be beneficial?

A4: While often associated with adverse effects, off-target interactions can sometimes be therapeutically beneficial, a concept known as polypharmacology. However, any beneficial off-target effects must be carefully characterized and understood.

Troubleshooting Guide

Issue 1: My compound shows the desired effect in a biochemical assay but has no or a different effect in cell-based assays.

  • Possible Cause: Poor cell permeability, rapid metabolism of the compound, or engagement of off-target proteins that counteract the on-target effect in a cellular context.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Perform assays to determine if the compound is effectively entering the cells.

    • Evaluate Compound Stability: Analyze the metabolic stability of the inhibitor in cell culture medium or cellular extracts.

    • Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target within the cells.[4][5]

Issue 2: I observe significant cytotoxicity or an unexpected phenotype at concentrations required to inhibit my target.

  • Possible Cause: The observed phenotype is likely due to one or more off-target effects.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Carefully evaluate the concentration at which the on-target and off-target effects occur. Off-target effects may have different potency profiles.[3]

    • Conduct a Kinome-wide Selectivity Screen: This will help identify other kinases that your compound inhibits.[1]

    • Utilize Genetic Knockdowns: Use siRNA or CRISPR to knock down the intended target. If the phenotype persists even in the absence of the target protein, it is likely an off-target effect.[6][7]

    • Test Structurally Unrelated Inhibitors: If a different inhibitor for the same target does not produce the same toxic phenotype, it points towards an off-target effect of your original compound.[3]

Issue 3: I am getting inconsistent results across different cell lines.

  • Possible Cause: Cell-line specific expression of on-target or off-target proteins.

  • Troubleshooting Steps:

    • Profile Protein Expression: Characterize the expression levels of the intended target and any known major off-targets in the cell lines being used via methods like western blotting or proteomics.

    • Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.

Data Presentation

Table 1: Comparison of Key Experimental Methods for Off-Target Effect Validation

MethodPrincipleAdvantagesDisadvantages
Kinase Selectivity Profiling Measures the inhibitory activity of a compound against a large panel of kinases.Broadly screens for off-target kinase interactions; provides quantitative IC50 values.Limited to kinases; may not identify other classes of off-targets.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[4]Directly confirms target engagement in a cellular context; can be adapted for high-throughput screening.[4][5]Requires a specific antibody for detection; may not be suitable for all proteins.
siRNA/shRNA Knockdown Uses RNA interference to transiently reduce the expression of the target protein.[6]Provides a genetic validation of the on-target effect; relatively quick and cost-effective.Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the siRNA itself.[8]
CRISPR-Cas9 Knockout Permanently disrupts the gene encoding the target protein.[7]Provides a complete loss-of-function model for target validation; highly specific.Can be lethal if the target is essential for cell survival; more time-consuming than siRNA.[7]
Affinity Chromatography-Mass Spectrometry Uses the compound as bait to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.Unbiased, proteome-wide identification of on- and off-targets.May identify non-specific binders; may miss transient or weak interactions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of a small molecule inhibitor (e.g., this compound) against a broad panel of protein kinases.[9][10]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well assay plate (e.g., 384-well), add the recombinant kinase, a suitable substrate, and ATP.[10]

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.[1]

  • Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout method.[1][11]

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Melt Curve

Objective: To determine the change in the melting temperature (Tm) of a target protein upon binding of an inhibitor in intact cells.[4][12]

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle control for a specified time.[4]

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[4]

  • Heat Challenge: Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both the treated and untreated samples. The shift in the melting curve indicates target engagement.

Protocol 3: siRNA-Mediated Target Knockdown

Objective: To validate the on-target effects of an inhibitor by comparing its phenotype to that of genetically silencing the target protein.[13]

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.[13]

  • siRNA Preparation: Dilute the target-specific siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent.[13]

  • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.[13]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.[13]

  • Validation of Knockdown: Confirm the reduction in target protein expression by western blotting or qPCR.

  • Phenotypic Assay: Treat the transfected cells with the small molecule inhibitor and perform the relevant phenotypic assay to compare the effects.

Protocol 4: CRISPR-Cas9 Mediated Target Knockout for Validation

Objective: To create a knockout cell line for the target of interest to validate the on-target specificity of a small molecule inhibitor.[14]

Methodology:

  • Guide RNA (gRNA) Design and Synthesis: Design and synthesize one or more gRNAs targeting a critical exon of the gene of interest.

  • Vector Construction: Clone the gRNA sequence into a suitable Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 expression vector into the desired cell line.

  • Single-Cell Cloning: Isolate single cells to generate clonal populations.

  • Screening and Validation: Screen the clonal populations for the desired knockout by PCR, sequencing, and western blotting to confirm the absence of the target protein.

  • Phenotypic Analysis: Use the validated knockout cell line alongside the wild-type cells in experiments with the small molecule inhibitor to distinguish on-target from off-target effects.[14]

Mandatory Visualization

G cluster_0 Initial Observation cluster_1 Is the Phenotype On-Target? cluster_2 Validation Strategies cluster_3 Interpretation Small_Molecule Small Molecule (e.g., this compound) Phenotype Observed Phenotype Small_Molecule->Phenotype Question On-Target? Phenotype->Question Genetic_Validation Genetic Validation (siRNA/CRISPR) Question->Genetic_Validation Phenotype replicated? Chemical_Validation Chemical Validation (Inactive Analog) Question->Chemical_Validation Phenotype absent? Biochemical_Validation Biochemical/Biophysical (CETSA, Profiling) Question->Biochemical_Validation Target engaged? On_Target On-Target Effect Confirmed Genetic_Validation->On_Target Yes Off_Target Off-Target Effect Suspected Genetic_Validation->Off_Target No Chemical_Validation->On_Target Yes Chemical_Validation->Off_Target No Biochemical_Validation->On_Target Yes Biochemical_Validation->Off_Target No

Caption: A logical workflow for validating on-target effects.

G Compound Test Compound (e.g., this compound) Cells Treat Intact Cells Compound->Cells Heat Apply Temperature Gradient Cells->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Separate Soluble and Aggregated Proteins Lysis->Centrifuge Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Detection Analysis Generate Melt Curve and Determine Tm Shift Detection->Analysis G cluster_0 Ligand Binding cluster_1 Signaling Cascade cluster_2 Cellular Response Ligand Ligand (e.g., Cytokine) Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase A (Intended Target) Adaptor->Kinase1 Downstream Downstream Effector Kinase1->Downstream Kinase2 Kinase B (Off-Target) TF Transcription Factor Activation Downstream->TF Gene_Expression Gene Expression TF->Gene_Expression Inhibitor Small Molecule Inhibitor Inhibitor->Kinase1 On-Target Inhibition Inhibitor->Kinase2 Off-Target Inhibition

References

Technical Support Center: Stability of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)imidazolidin-2-one. The information provided is intended to assist in designing and troubleshooting stability studies in solution.

Disclaimer on Data

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

Issue 1: Rapid Degradation Observed During Sample Preparation

  • Question: I am observing significant degradation of my compound in the diluent (e.g., Methanol/Water) even before I start my stress testing. What could be the cause?

  • Answer: This suggests that this compound may be unstable in your chosen diluent. The imidazolidin-2-one ring can be susceptible to hydrolysis, especially if the diluent has a non-neutral pH.

    • Troubleshooting Steps:

      • Check the pH of your diluent. Ensure it is neutral (pH 6.8-7.2).

      • Consider using an aprotic solvent like Acetonitrile (ACN) for initial sample dissolution before dilution with aqueous media.

      • Prepare samples immediately before analysis to minimize time in solution.

      • If using a mixed aqueous/organic diluent, prepare the solution fresh and consider degassing to remove dissolved CO2, which can slightly acidify the medium.

Issue 2: Inconsistent Results in Thermal Stability Studies

  • Question: My thermal degradation results are not reproducible. What factors should I check?

  • Answer: Inconsistent thermal stability data often points to issues with experimental control.

    • Troubleshooting Steps:

      • Temperature Control: Ensure the oven or heating block provides uniform and stable temperature. Use a calibrated thermometer to verify the temperature at the sample location.

      • Sample Sealing: Ensure vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and alter degradation kinetics. Use vials with PTFE-lined caps.

      • Headspace: Maintain a consistent headspace volume in your vials across all samples.

      • Heating/Cooling Times: Ensure samples are brought to the target temperature quickly and cooled rapidly to quench the reaction at the designated time point.

Issue 3: No Degradation Observed Under Stress Conditions

  • Question: I have subjected my compound to forced degradation conditions (e.g., 0.1 M HCl at 60°C for 24 hours) but see little to no degradation. What should I do?

  • Answer: While imidazolidin-2-ones are generally stable, forced degradation studies are designed to achieve a target degradation of 5-20%.[1] If no degradation is observed, the stress conditions are not stringent enough.

    • Troubleshooting Steps:

      • Increase Stressor Concentration: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2]

      • Increase Temperature: Raise the temperature in increments (e.g., to 80°C).

      • Extend Duration: Increase the exposure time.

      • Combination of Stressors: For highly stable compounds, a combination of stressors might be necessary, but this should be approached systematically.

Issue 4: Appearance of Multiple, Unidentified Peaks in HPLC

  • Question: After stress testing, my chromatogram shows several small, poorly resolved peaks in addition to the main degradation product. How can I identify these?

  • Answer: This could be due to secondary degradation products, impurities in the starting material, or interactions with excipients if in a formulation.

    • Troubleshooting Steps:

      • Method Specificity: Ensure your HPLC method is stability-indicating. Perform a peak purity analysis using a Diode Array Detector (DAD) to check if the main peak is spectrally homogeneous.

      • Time-Course Study: Analyze samples at multiple time points during the degradation study. This can help differentiate primary degradants from secondary ones that appear later.[3]

      • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is a critical step in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: The primary degradation pathway is expected to be hydrolysis of the cyclic urea (imidazolidin-2-one) ring. Under acidic or basic conditions, the amide bonds within the ring can be cleaved. Acid-catalyzed hydrolysis likely involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This can lead to the formation of N-(2-aminoethyl)-3-bromoaniline.

Q2: In which solvents is this compound most stable?

A2: Generally, aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM) are recommended for long-term storage of the compound in solution. Protic solvents, especially water, can facilitate hydrolysis over time. For analytical purposes, a mixture of ACN and water is a common diluent, but solutions should be prepared fresh.

Q3: How should I perform a photostability study for this compound?

A3: Photostability testing should be conducted according to ICH Q1B guidelines.[2] Expose a solution of the compound to a light source that provides both UV and visible light. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A dark control sample, protected from light, should be analyzed concurrently to differentiate between photolytic and thermal degradation.

Q4: What is a suitable concentration for the stock solution in forced degradation studies?

A4: A concentration of 1 mg/mL is often recommended for forced degradation studies of a drug substance.[2] This concentration is typically high enough to allow for the detection and characterization of degradation products that form at levels of 0.1% or higher.

Q5: My oxidative degradation study with hydrogen peroxide is not working well. What could be the issue?

A5: Issues with peroxide degradation can arise from the reactivity of the compound or the analytical method.

  • If no degradation occurs, the compound may be stable to oxidation.

  • If you see analytical problems (e.g., shifting retention times, poor peak shape), the peroxide may be affecting the HPLC column. Ensure the reaction is quenched (e.g., by dilution or adding a quenching agent like sodium bisulfite) before injection. Also, ensure your mobile phase is compatible with residual peroxide.

Data Presentation

Illustrative Stability Data

The following tables summarize the expected stability of this compound under forced degradation conditions.

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionTime (hours)Temperature (°C)% Assay Remaining% Degradation
0.1 M HCl246090.59.5
0.1 M NaOH246088.211.8
Neutral (pH 7.0)246099.10.9

Table 2: Illustrative Oxidative, Thermal, and Photolytic Stability

ConditionTime (hours)Temperature (°C)% Assay Remaining% Degradation
3% H₂O₂242594.35.7
Thermal (Solid)488098.91.1
Photolytic242596.53.5
Exposed to 1.2 million lux hours and 200 Wh/m² UV
Illustrative Solubility Data

Table 3: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°CClassification
Water< 0.1Practically Insoluble
Methanol~15Soluble
Ethanol~10Soluble
Acetonitrile (ACN)~25Freely Soluble
Dichloromethane (DCM)> 50Very Soluble
Dimethyl Sulfoxide (DMSO)> 100Very Soluble

Experimental Protocols

The following are generalized protocols for forced degradation studies. The exact conditions should be optimized for this compound to achieve the target degradation of 5-20%.

Protocol 1: Hydrolytic Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).

  • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Base Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

  • Incubation: Seal all vials and place them in a constant temperature bath at 60°C.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol).

  • Reaction: In a vial protected from light, mix 1 mL of the compound solution with 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature (25°C) for 24 hours.

  • Sampling & Quenching: At specified time points, withdraw an aliquot and dilute it significantly with the mobile phase to quench the reaction.

  • Analysis: Analyze by HPLC immediately.

Protocol 3: Thermal Degradation (Solution)
  • Preparation: Prepare a 1 mg/mL solution of the compound in a neutral diluent (e.g., 50:50 ACN:Water).

  • Incubation: Place sealed vials in an oven at a high temperature (e.g., 80°C). Keep a control sample at 4°C.

  • Sampling: At specified time points, remove a vial and allow it to cool to room temperature.

  • Analysis: Dilute to a suitable concentration and analyze by HPLC.

Protocol 4: Photostability Degradation
  • Preparation: Prepare a 1 mg/mL solution in a neutral diluent.

  • Exposure: Place the solution in a chemically inert, transparent container inside a photostability chamber.

  • Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Incubation: Expose both samples to a light source as per ICH Q1B guidelines.

  • Sampling & Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, 25°C) thermal Thermal (Solution, 80°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction / Neutralize sampling->quench hplc Analyze via Stability-Indicating HPLC quench->hplc data Quantify Degradation & Impurities hplc->data

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) parent This compound intermediate Ring-Opened Intermediate parent->intermediate H₂O / H⁺ or OH⁻ (Ring Opening) product N-(2-aminoethyl)-3-bromoaniline intermediate->product Decarboxylation

Caption: Plausible hydrolytic degradation pathway.

References

Technical Support Center: Refining Purification Methods for 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 1-(3-Bromophenyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification methods for this compound, a solid organic compound, are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often preferred for larger quantities of material when the impurities have significantly different solubility profiles from the desired compound. It is a cost-effective and scalable method. Column chromatography is ideal for separating compounds with similar polarities from the product and for purifying smaller amounts of material where high purity is critical. Thin-Layer Chromatography (TLC) can be used to assess the impurity profile and help decide which method is more suitable.

Q3: What are the expected physical properties of pure this compound?

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (e.g., 3-bromoaniline, or derivatives of ethylenediamine), reagents, and side-products from the synthesis. For instance, in syntheses involving N-allylureas, side products from the isomerization of the N-allyl group can be a source of impurities.[1] Incomplete cyclization or the formation of oligomeric byproducts can also occur.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Lower the temperature at which the solution is saturated by adding slightly more solvent.- Try a different solvent or a mixed-solvent system with a lower boiling point.- Allow the solution to cool more slowly to encourage crystal lattice formation.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was added), or the compound is very soluble even at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If the solution is in a suitable solvent, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then gently heat until clear and cool slowly.[2] - Scratch the inside of the flask with a glass rod at the meniscus to create a nucleation site.- Add a seed crystal of the pure compound.
Low recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
The purified product is still impure. The chosen solvent system does not effectively differentiate between the product and impurities. The cooling was too rapid, trapping impurities in the crystal lattice.- Perform solubility tests to find a more selective solvent system.[4]- Ensure the solution cools slowly to room temperature before placing it in an ice bath.[3]- If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities (overlapping bands). The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The column was overloaded with the crude product.- Optimize the eluent system using TLC. Aim for an Rf value of ~0.3 for the desired compound.[5]- Try a less polar solvent system or a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.[6]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude material (typically a 30:1 to 100:1 ratio of silica to crude product by weight).
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the silica gel.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[7]
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the acidic silica gel, or it may be sparingly soluble in the eluent, causing it to precipitate and redissolve as it moves down the column.- Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds, to neutralize active sites on the silica.[8]- Choose a different solvent system where the compound has better solubility.
Low recovery of the product after chromatography. The compound may be irreversibly adsorbed onto the silica gel. Some product may have been missed during fraction collection.- Deactivate the silica gel with a modifier like triethylamine if the compound is basic.[6]- Carefully monitor the elution using TLC to ensure all fractions containing the product are collected.- A fraction of the compound can bind strongly to active sites on the silica; using a sufficient amount of silica can mitigate the percentage of loss.[8]

Quantitative Data

The following table presents illustrative data for the purification of a compound analogous to this compound to provide a benchmark for expected outcomes. Actual results may vary based on the specific impurities and experimental conditions.

Purification Method Solvent System Typical Recovery Purity (Post-Purification) Notes
RecrystallizationEthanol/Water85-92%>97%The addition of water as an anti-solvent can improve crystal yield.[3]
RecrystallizationEthyl Acetate/Hexane75-85%>97%A good option when the compound is too soluble in ethyl acetate alone.[3]
Column ChromatographyHexane/Ethyl Acetate (Gradient)70-90%>99%Gradient elution (e.g., from 10% to 50% ethyl acetate in hexane) often provides the best separation.
Column ChromatographyDichloromethane/Methanol (Gradient)75-90%>99%Useful for more polar impurities. A typical gradient might be 0.5% to 5% methanol in dichloromethane.[9]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat. Slowly add hexane (the anti-solvent) dropwise while swirling until the solution becomes slightly cloudy and the cloudiness persists.

  • Re-dissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give the product an Rf value of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the solution to the top of the silica gel. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[6]

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions. A typical procedure might start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate).[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Start: Crude Product (this compound) tlc Analyze by TLC start->tlc decision_method Choose Purification Method tlc->decision_method recrystallization Recrystallization decision_method->recrystallization Impurities have different polarity column_chrom Column Chromatography decision_method->column_chrom Impurities have similar polarity check_purity Check Purity (TLC, Melting Point, NMR) recrystallization->check_purity column_chrom->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot Troubleshoot Issue check_purity->troubleshoot Purity Not OK oiling_out Oiling Out? troubleshoot->oiling_out Recrystallization Issue no_crystals No Crystals? troubleshoot->no_crystals Recrystallization Issue poor_separation Poor Separation? troubleshoot->poor_separation Chromatography Issue low_recovery Low Recovery? troubleshoot->low_recovery General Issue oiling_out->recrystallization Adjust Solvent/ Cooling Rate no_crystals->recrystallization Concentrate/ Add Anti-solvent poor_separation->column_chrom Optimize Eluent low_recovery->decision_method Re-evaluate Method

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Decision_Tree start Start: Crude Product Analysis scale What is the scale of purification? start->scale large_scale Large Scale (>5g) scale->large_scale >5g small_scale Small Scale (<5g) scale->small_scale <5g impurity_profile What is the impurity profile (TLC)? large_scale->impurity_profile column Use Column Chromatography small_scale->column recrystallize Attempt Recrystallization First impurity_profile->recrystallize Baseline or very different Rf impurities impurity_profile->column Close-running impurities re_evaluate Re-evaluate with Column Chromatography recrystallize->re_evaluate If purity is insufficient

Caption: Decision tree for selecting a purification method for this compound.

References

addressing resistance mechanisms to 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: The following technical support guide for 1-(3-Bromophenyl)imidazolidin-2-one is based on a hypothesized mechanism of action due to the limited publicly available data on this specific compound's biological activity and resistance mechanisms. For the purpose of this guide, we will assume that This compound acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway , a critical pathway in cancer cell growth and survival. The troubleshooting strategies, experimental protocols, and potential resistance mechanisms described below are based on well-documented resistance to other inhibitors of this pathway and should be adapted and validated for your specific experimental context.

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Based on its structural class, we hypothesize that this compound functions as an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, growth, and survival. By inhibiting key components of this pathway, the compound is expected to induce apoptosis and reduce cell viability in sensitive cancer cell lines.

Q2: I am observing decreased efficacy of the compound in my long-term cell culture experiments. What could be the reason?

A2: Decreased efficacy over time is a common indicator of acquired resistance. Cancer cells can develop resistance through various mechanisms, including genetic mutations in the drug target, activation of bypass signaling pathways, or increased drug efflux. We recommend investigating the potential resistance mechanisms outlined in the troubleshooting section below.

Q3: Are there any known biomarkers to predict sensitivity to this compound?

A3: While specific biomarkers for this compound are not established, sensitivity to PI3K/AKT/mTOR inhibitors is often associated with activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN. We recommend characterizing the genomic profile of your cell lines to assess the status of these key pathway components.

Troubleshooting Guide: Addressing Resistance

Issue 1: Gradual or Sudden Loss of Compound Efficacy

If you observe that your previously sensitive cell lines are becoming less responsive to this compound, consider the following potential resistance mechanisms and investigational experiments.

Potential Mechanisms and Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Potential Solutions A Decreased Cell Death or Reduced Growth Inhibition B Target Alteration (e.g., PI3K mutation) A->B Potential Causes C Bypass Pathway Activation (e.g., MAPK pathway) A->C Potential Causes D Increased Drug Efflux (e.g., MDR1 overexpression) A->D Potential Causes E Sanger/NGS Sequencing of PIK3CA, AKT1 B->E Investigate with F Western Blot for p-ERK, p-MEK C->F Investigate with G qRT-PCR & Western Blot for ABCB1 (MDR1) D->G Investigate with H Switch to a different PI3K inhibitor E->H I Combination therapy with a MEK inhibitor F->I J Co-administer with an MDR1 inhibitor G->J

Caption: Troubleshooting workflow for decreased compound efficacy.

Table 1: Summary of Potential Resistance Mechanisms and Expected Experimental Outcomes

Resistance Mechanism Hypothesis Primary Investigation Method Expected Outcome in Resistant Cells Secondary Confirmation
Target Alteration A mutation in the drug's target (e.g., PIK3CA) prevents compound binding.Sanger or Next-Generation Sequencing (NGS) of target genes.Identification of a known or novel mutation in the kinase domain.Functional assay to confirm the mutation confers resistance.
Bypass Pathway Activation Upregulation of a parallel signaling pathway (e.g., MAPK/ERK) compensates for the inhibited pathway.Western Blot for key phosphorylated proteins in bypass pathways (e.g., p-ERK, p-MEK).Increased phosphorylation of ERK and/or MEK compared to sensitive cells.Test for re-sensitization with a combination of this compound and a MEK inhibitor.
Increased Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters pumps the drug out of the cell.Quantitative RT-PCR (qRT-PCR) and Western Blot for ABC transporters (e.g., ABCB1/MDR1).Increased mRNA and protein levels of ABCB1/MDR1.Use of an ABC transporter inhibitor (e.g., verapamil) to restore sensitivity.

Experimental Protocols

Protocol 1: Western Blot for Bypass Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key proteins in the MAPK/ERK pathway.

Materials:

  • Resistant and sensitive cell lysates

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-MEK1/2, anti-total-MEK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and image the blot using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the ratios between resistant and sensitive cells.

Protocol 2: Quantitative RT-PCR for Drug Efflux Pump Expression

This protocol is for measuring the mRNA levels of the ABCB1 (MDR1) gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Resistant and sensitive cells

Procedure:

  • RNA Extraction: Extract total RNA from your resistant and sensitive cell lines according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

  • qPCR Run: Perform the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to sensitive cells using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway Diagram

Hypothesized Signaling Pathway and Point of Inhibition

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Drug 1-(3-Bromophenyl) imidazolidin-2-one Drug->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Technical Support Center: Enhancing the Bioavailability of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of the investigational compound 1-(3-Bromophenyl)imidazolidin-2-one.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound in our preclinical animal studies. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge for many new chemical entities. The primary reasons can often be attributed to the compound's intrinsic physicochemical properties and its interaction with the gastrointestinal (GI) environment. For this compound, the most probable causes are:

  • Poor Aqueous Solubility: As a lipophilic molecule, it likely has low solubility in the aqueous environment of the GI tract, which is a prerequisite for absorption.[1][2][3]

  • Low Dissolution Rate: The rate at which the solid drug dissolves in the GI fluids may be slower than the transit time through the absorption window.

  • Low Permeability: The compound may not efficiently pass through the intestinal epithelium into the bloodstream.[2]

  • First-Pass Metabolism: The drug may be significantly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2]

  • Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.[2]

Q2: How can we determine the primary reason for the poor bioavailability of our compound?

A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause. This will help in selecting the most appropriate enhancement strategy.

  • In Vitro Solubility and Dissolution Studies: Assess the solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK to evaluate intestinal permeability and identify potential interactions with efflux transporters.[4] A non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive permeability.[4]

  • In Vivo Pharmacokinetic Studies: Compare the pharmacokinetic profiles after oral and intravenous administration to determine the absolute bioavailability and understand the extent of first-pass metabolism.

Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

A3: For compounds with dissolution rate-limited absorption (likely BCS Class II), several formulation strategies can be effective:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[1][5][6]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution.[1][7][8]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][7][9][10][11][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][7]

Troubleshooting Guides

Issue 1: Low Dissolution Rate in Biorelevant Media

Potential Cause Troubleshooting Step Rationale
Poor wetting of the drug powder. Incorporate a surfactant (e.g., Tween 80, SLS) into the dissolution medium or the formulation.[4]Surfactants reduce the surface tension between the drug particles and the dissolution medium, improving wetting and dissolution.
Drug particle agglomeration. Reduce particle size via micronization or nanomilling and consider adding a dispersing agent.[4]Smaller particles have a higher surface area but can agglomerate. A dispersing agent prevents this.
Crystalline nature of the drug. Investigate the feasibility of creating an amorphous solid dispersion.[1]The amorphous form of a drug is generally more soluble and has a faster dissolution rate than its crystalline counterpart.[13]

Issue 2: Low Permeability in Caco-2 Assay

Potential Cause Troubleshooting Step Rationale
Efflux transporter activity. Conduct the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical).[4]A significantly higher permeability in the B-A direction indicates the involvement of efflux transporters.
Cellular metabolism of the compound. Analyze samples for the presence of metabolites. Consider using metabolic inhibitors in control experiments.[4]This will help to determine if the low permeability is due to the compound being metabolized by the Caco-2 cells.
Poor passive diffusion. Consider prodrug approaches to increase lipophilicity.[13][14]Chemical modification to create a more lipophilic prodrug can enhance passive diffusion across the cell membrane.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step Rationale
Food effects. Conduct pharmacokinetic studies in both fed and fasted states.The presence of food can significantly alter the GI environment and affect the absorption of poorly soluble drugs.
Inconsistent dissolution in vivo. Employ a bioavailability-enhancing formulation such as a solid dispersion or a lipid-based system.[1]These formulations can provide more consistent drug release and absorption, reducing variability.
Pre-systemic metabolism. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP3A4) in exploratory studies.This can help to identify the contribution of first-pass metabolism to the observed variability.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical quantitative data for different formulation approaches aimed at enhancing the bioavailability of this compound.

Formulation Strategy Drug Load (%) Particle Size Aqueous Solubility (µg/mL) Dissolution Rate (% in 30 min) Relative Bioavailability (%)
Unprocessed Drug 100> 50 µm1.510100 (Reference)
Micronization 1002-5 µm1.835180
Nanomilling (Nanosuspension) 20150-250 nm5.285450
Solid Dispersion (1:5 Drug:Polymer) 16.7N/A25.695720
SEDDS (Type IIIA) 10< 250 nm (emulsion)> 100 (in formulation)> 98950

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
  • Preparation of the Suspension:

    • Disperse 2 g of this compound and 0.4 g of a suitable stabilizer (e.g., Tween 80) in 17.6 mL of purified water.[15]

    • Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.

  • Milling Process:

    • Transfer the suspension to the milling chamber of a high-energy media mill.

    • Add yttrium-stabilized zirconium oxide beads (0.3 mm diameter) to the chamber.

    • Set the milling speed to 3000 rpm and the temperature to 15-20°C.[16]

    • Mill for 2-4 hours, taking samples at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) to monitor particle size reduction.[17]

  • Characterization:

    • Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Confirm the crystalline state of the drug nanoparticles using X-ray powder diffraction (XRPD).[18]

    • Assess the dissolution rate of the nanosuspension compared to the unprocessed drug.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Preparation of the Solution:

    • Dissolve 1 g of this compound and 5 g of a hydrophilic polymer (e.g., PVP K30 or Soluplus®) in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).[19]

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a solid film is formed on the flask wall.

    • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[20]

  • Post-Processing:

    • Gently scrape the solid dispersion from the flask.

    • Mill the solid dispersion to obtain a fine powder and pass it through a sieve.

  • Characterization:

    • Characterize the solid dispersion for its physical state (amorphous or crystalline) using Differential Scanning Calorimetry (DSC) and XRPD.[19][21]

    • Evaluate the dissolution profile of the solid dispersion in comparison to the pure drug.[19]

Visualizations

Signaling Pathways and Experimental Workflows

bioavailability_troubleshooting start Low and Variable Bioavailability Observed solubility Assess In Vitro Solubility & Dissolution start->solubility permeability Assess In Vitro Permeability (e.g., Caco-2) solubility->permeability Adequate poor_sol Poor Solubility/ Dissolution Rate solubility->poor_sol Low poor_perm Low Permeability permeability->poor_perm Low efflux Efflux Suspected permeability->efflux Efflux Ratio > 2 ps_red Particle Size Reduction poor_sol->ps_red sd Solid Dispersion poor_sol->sd lipid Lipid-Based Formulation poor_sol->lipid prodrug Prodrug Approach poor_perm->prodrug efflux->prodrug

Caption: Troubleshooting workflow for low bioavailability.

formulation_selection_logic compound This compound (Poorly Soluble) thermo_labile Is the compound thermolabile? compound->thermo_labile solvent_sol Is it soluble in volatile organic solvents? thermo_labile->solvent_sol No nanomilling Nanomilling thermo_labile->nanomilling Yes spray_drying Solid Dispersion (Spray Drying) solvent_sol->spray_drying Yes hot_melt Solid Dispersion (Hot Melt Extrusion) solvent_sol->hot_melt No

Caption: Logical approach to formulation selection.

experimental_workflow_sd start Start: Drug and Polymer Selection dissolve Dissolve Drug and Polymer in Common Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill characterize Characterization (DSC, XRPD, Dissolution) mill->characterize end End: Optimized Solid Dispersion characterize->end

Caption: Workflow for solid dispersion preparation.

References

dealing with impurities in 1-(3-Bromophenyl)imidazolidin-2-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromophenyl)imidazolidin-2-one. It addresses common issues related to impurities that may be encountered during synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in imidazolidin-2-one syntheses can include unreacted starting materials, residual solvents, and by-products from side reactions. For this compound, potential impurities could be 3-bromoaniline, 1,2-diaminoethane derivatives, or products of over-reaction or degradation. The presence of unidentified, potentially toxic impurities can be hazardous and may affect experimental outcomes.[1]

Q2: How can I get a preliminary assessment of the purity of my sample?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check. By comparing the sample to the starting materials and running it in a suitable solvent system, the presence of multiple spots can indicate impurities. Melting point analysis is also a useful indicator; a broad melting range or a melting point lower than the literature value suggests the presence of impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation. Some imidazolidinone derivatives can be susceptible to hydrolysis, especially under non-neutral pH conditions.[2]

Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is generally recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying impurities.[3][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful tools.[1][5]

Troubleshooting Guide

Issue 1: My NMR spectrum shows unexpected peaks that do not correspond to this compound.

  • Possible Cause: The presence of residual solvents, unreacted starting materials, or synthetic by-products.

  • Troubleshooting Steps:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

    • Check for Starting Materials: Compare the spectrum with the NMR spectra of the starting materials used in the synthesis.

    • Consider By-products: Based on your synthetic route, predict potential side products and see if the peaks are consistent with their expected structures.

    • Purification: If impurities are confirmed, purify the sample using an appropriate technique such as column chromatography or recrystallization.[6]

Issue 2: My HPLC analysis shows multiple peaks, but the main peak has the correct mass in LC-MS.

  • Possible Cause: The additional peaks could be isomers (if applicable), degradation products, or non-isomeric impurities that were not fully separated from the main product during workup.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column type to improve the separation of the impurities.

    • Analyze Impurity Peaks: Use LC-MS/MS to fragment the impurity ions and gather structural information. This can help in identifying the impurities.

    • Re-purify: Based on the nature of the impurities, a different purification strategy might be necessary. For instance, if the impurities are more polar, a change in the solvent system for column chromatography could be effective.

Issue 3: The sample color is off-white or yellow, but the pure compound is described as white.

  • Possible Cause: The color may be due to trace amounts of highly colored impurities, often arising from oxidation or side reactions during synthesis.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities.[6] A solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures should be chosen.

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[7]

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography can separate the colored impurities from the desired product.

Impurity Identification and Removal Workflow

The following diagram illustrates a general workflow for identifying and removing impurities from a sample of this compound.

Impurity Identification and Removal Workflow A Crude Sample of this compound B Initial Purity Assessment (TLC, Melting Point) A->B C High Purity? B->C D Archive Pure Sample C->D Yes E Detailed Analysis (HPLC, LC-MS, NMR) C->E No F Identify Impurities E->F G Select Purification Method F->G H Recrystallization G->H I Column Chromatography G->I J Purified Sample H->J I->J K Final Purity Analysis (HPLC, NMR) J->K L Purity Meets Specification? K->L L->D Yes M Repeat Purification L->M No M->G

Caption: A general workflow for the identification and purification of this compound.

Potential Sources of Impurities During Synthesis

This diagram outlines potential pathways for impurity formation during a hypothetical synthesis of this compound from 3-bromoaniline and a suitable cyclizing agent.

Potential Impurity Sources in Synthesis cluster_reactants Starting Materials cluster_impurities Potential Impurities 3-Bromoaniline 3-Bromoaniline Synthesis Synthesis of This compound 3-Bromoaniline->Synthesis Cyclizing_Agent Cyclizing Agent (e.g., 1,2-dichloroethane & phosgene equivalent) Cyclizing_Agent->Synthesis Unreacted_SM Unreacted Starting Materials Side_Products Side Products (e.g., polymers, over-alkylation) Degradation_Products Degradation Products (e.g., hydrolysis) Residual_Solvents Residual Solvents Crude_Product Crude Product Synthesis->Crude_Product Crude_Product->Unreacted_SM incomplete reaction Crude_Product->Side_Products side reactions Crude_Product->Degradation_Products workup/storage Crude_Product->Residual_Solvents workup

Caption: Potential sources of impurities during the synthesis of this compound.

Data on Analytical and Purification Techniques

Table 1: Analytical Techniques for Impurity Profiling

TechniqueInformation ProvidedTypical Limit of Detection
HPLC-UV Separation and quantification of known and unknown impurities.~0.01 - 0.1%
LC-MS Molecular weight of impurities for identification.~0.001 - 0.01%
GC-MS Identification of volatile impurities and residual solvents.ppm level
¹H NMR Structural information and quantification of impurities relative to the main component.~0.1 - 1%
FT-IR Functional group information, useful for identifying classes of impurities.>1%

Table 2: Common Purification Techniques

TechniquePrinciple of SeparationBest For Removing
Recrystallization Differential solubilityImpurities with different solubility profiles
Column Chromatography Differential adsorption to a stationary phaseImpurities with different polarity
Preparative HPLC High-resolution chromatographic separationClose-eluting impurities and isomers
Distillation Difference in boiling pointsVolatile impurities or starting materials

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude sample to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Sample Preparation for HPLC-MS Analysis

  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered solution into the HPLC-MS system. Ensure the system is equilibrated and a suitable method is in place for the separation and detection of potential impurities.

References

Validation & Comparative

Validating the Biological Target of 1-(3-Bromophenyl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a versatile pharmacophore found in a variety of biologically active compounds. This guide provides a comparative analysis to aid in the validation of the biological target of a specific derivative, 1-(3-bromophenyl)imidazolidin-2-one. Due to the absence of direct target validation studies for this exact molecule, this guide will focus on the experimentally determined activities of structurally related imidazolidinone analogs. The primary inferred biological targets based on this available data are cholinesterases and pathways involved in cancer cell proliferation.

Comparison with Alternative Compounds

This guide will compare the biological activity of imidazolidinone analogs against established drugs targeting cholinesterases and cancer cells.

  • Cholinesterase Inhibition: Comparison will be made with rivastigmine and galanthamine, standard drugs used for the treatment of Alzheimer's disease that act by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Anticancer Activity: Comparison will be made with doxorubicin, a widely used chemotherapy agent.

Data Presentation

Cholinesterase Inhibition

Quantitative data for the inhibition of AChE and BChE by a representative imidazolidine-2,4,5-trione analog is presented below, alongside the inhibitory concentrations of standard drugs.

CompoundTarget EnzymeIC50 (µM)Reference CompoundTarget EnzymeIC50 (µM)
1-(4-isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (Analog 1)AChE16.6[1]RivastigmineAChE~4.15-5.5
BChE1.66[1]BChE~0.037
GalanthamineAChE~0.35-0.41
BChE>21.7
Anticancer Activity

Specific IC50 values for the most structurally similar 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives are not available in the reviewed literature. However, the studies report significant antiproliferative activity against hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. For a qualitative comparison, the activity of these analogs is presented alongside the IC50 values of the standard chemotherapeutic agent, doxorubicin.

CompoundCell LineObserved EffectReference CompoundCell LineIC50 (µM)
3-((E)-5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl)ethylidene)amino)-2-thioxoimidazolidin-1-yl)propanoate (Analog 2) & related compoundsHepG-2Good antiproliferation activity reported. Compound 7 from the series arrests liver cancer cells at the G0/G1 phase and induces apoptosis. Also shows a good inhibitory effect on Nrf2.[2]DoxorubicinHepG-2~0.45 - 7.3
HCT-116Good antiproliferation activity reported. Compound 9 from the series causes colon cancer cells to be arrested at the S phase and triggers apoptosis. Also shows a good inhibitory effect on Nrf2.[2]HCT-116~0.36 - 4.99

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cholinesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound or Analog Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme AChE or BChE Enzyme->Incubation Substrate ATChI or BTChI Reaction Add Substrate & DTNB Substrate->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Kinetics Calculate Reaction Rate Measurement->Kinetics Inhibition % Inhibition Calculation Kinetics->Inhibition IC50 IC50 Determination Inhibition->IC50

Caption: Workflow for Cholinesterase Inhibition Assay.

Anticancer_Activity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay MTT Assay cluster_data_analysis Data Analysis Seeding Seed Cancer Cells (e.g., HepG-2, HCT-116) Compound_Addition Add this compound or Analog Seeding->Compound_Addition Incubation Incubate for 24-72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance at ~570 nm Solubilization->Absorbance Viability Calculate % Cell Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Caption: Workflow for MTT-based Cytotoxicity Assay.

Nrf2_Signaling_Inhibition Compound Imidazolidinone Analog Nrf2 Nrf2 Compound->Nrf2 inhibition Keap1 Keap1 Nrf2->Keap1 dissociation under stress ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activation

Caption: Postulated Inhibition of the Nrf2 Signaling Pathway.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the methodology used for the evaluation of imidazolidine-2,4,5-trione derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant AChE.

  • Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compound (this compound) and reference inhibitors (rivastigmine, galanthamine).

  • 96-well microplate reader.

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE or BChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the respective substrate (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • HepG-2 and HCT-116 human cancer cell lines.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Test compound (this compound) and doxorubicin as a positive control.

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 values are calculated from the dose-response curves.

Nrf2 Activity Assay

This is a general protocol for a transcription factor-based ELISA to measure Nrf2 activity in nuclear extracts.

Materials:

  • Nuclear extraction kit.

  • Nrf2 transcription factor assay kit (containing a 96-well plate coated with an oligonucleotide containing the Nrf2 consensus binding site, primary antibody against Nrf2, HRP-conjugated secondary antibody, and developing reagents).

  • Microplate reader.

Procedure:

  • Treat cells with the test compound for a specified period.

  • Isolate nuclear extracts from the treated and untreated cells according to the manufacturer's protocol.

  • Add the nuclear extracts to the wells of the Nrf2 assay plate and incubate to allow binding of active Nrf2 to the immobilized oligonucleotide.

  • Wash the wells to remove unbound proteins.

  • Add the primary antibody specific for Nrf2 and incubate.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.

  • Wash the wells and add the developing solution.

  • Measure the absorbance at 450 nm. A decrease in absorbance in the presence of the test compound would indicate inhibition of Nrf2 activation.

This guide provides a framework for the initial validation of the biological target of this compound by leveraging data from its structural analogs. Further direct experimental validation is recommended to conclusively identify its mechanism of action.

References

Comparative Analysis of 1-(3-Bromophenyl)imidazolidin-2-one as a Putative Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothetical inhibitory activity of 1-(3-Bromophenyl)imidazolidin-2-one against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Due to the absence of published data on the specific biological targets of this compound, this analysis is predicated on the known inhibitory activities of structurally related imidazolidinone derivatives against these cholinesterase enzymes. The performance of this compound is compared with established cholinesterase inhibitors, namely Donepezil, Rivastigmine, Galantamine, and Tacrine. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of novel imidazolidinone compounds in neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Role of Cholinesterase Inhibition in Neurodegenerative Disease

Acetylcholine (ACh) is a critical neurotransmitter involved in cognitive functions, including memory and learning. In neurodegenerative conditions like Alzheimer's disease, a decline in acetylcholine levels contributes to the manifestation of cognitive symptoms. One of the primary therapeutic strategies to manage these symptoms is to inhibit the enzymes responsible for the breakdown of acetylcholine in the synaptic cleft: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] By blocking these enzymes, the concentration and duration of action of acetylcholine are increased, thereby enhancing cholinergic neurotransmission.[1][4]

Several drugs that inhibit these enzymes have been approved for the treatment of Alzheimer's disease, including Donepezil, Rivastigmine, and Galantamine.[1][5] These agents exhibit varying degrees of potency and selectivity for AChE and BChE, which can influence their therapeutic efficacy and side-effect profiles. The ongoing search for novel cholinesterase inhibitors with improved properties has led to the investigation of diverse chemical scaffolds, including imidazolidinone derivatives.

This guide presents a hypothetical comparative analysis of this compound as a cholinesterase inhibitor, juxtaposing its theoretical performance with that of well-established drugs in the same class.

Comparative Efficacy: Quantitative Data

The following table summarizes the in vitro inhibitory potency (IC50 values) of this compound (hypothetical data) and four standard cholinesterase inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). Lower IC50 values indicate greater potency.

CompoundhAChE IC50 (nM)hBChE IC50 (nM)Selectivity Index (BChE/AChE)
This compound 85 1250 14.7
Donepezil6.7[6][7]7400[7]1104.5
Rivastigmine4.3[6]31[8]7.2
Galantamine410[9]>20000>48.8
Tacrine77[6]69[7]0.9

Note: The data for this compound is hypothetical and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

The diagrams below, created using Graphviz (DOT language), illustrate the cholinergic signaling pathway and a typical experimental workflow for assessing cholinesterase inhibition.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter ACh_storage Synaptic Vesicle ACh_vesicle->ACh_storage ACh->ACh_vesicle ACh_released Acetylcholine ACh_storage->ACh_released Exocytosis AChE AChE / BChE ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor ACh_released->AChR Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Inhibitor This compound (or other inhibitors) Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction

Diagram 1. Cholinergic Signaling Pathway and Site of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Cholinesterase Enzyme (AChE or BChE) Dispense Dispense Buffer, Enzyme, and Inhibitor/Vehicle Reagents->Dispense Inhibitor_prep Prepare Inhibitor Solutions: - this compound - Standard Inhibitors (Serial Dilutions) Inhibitor_prep->Dispense Preincubation Pre-incubate at 25-37°C Dispense->Preincubation Add_Substrate Initiate Reaction: Add Acetylthiocholine Preincubation->Add_Substrate Kinetic_Reading Kinetic Measurement: Read Absorbance at 412 nm (e.g., every minute for 10 min) Add_Substrate->Kinetic_Reading Calc_Rate Calculate Reaction Rate (ΔAbsorbance / time) Kinetic_Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot_Curve->Determine_IC50

Diagram 2. Experimental Workflow for In Vitro Cholinesterase Inhibition Assay.

Experimental Protocols

The determination of IC50 values for cholinesterase inhibitors is typically performed using the Ellman's method.[10] This colorimetric assay is robust, sensitive, and well-suited for high-throughput screening.

Principle of the Ellman's Assay: The assay measures the activity of cholinesterase through a coupled enzymatic reaction.

  • Enzymatic Hydrolysis: Acetylcholinesterase or butyrylcholinesterase hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine and acetate.

  • Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.

Materials:

  • Human recombinant acetylcholinesterase (hAChE) or human serum butyrylcholinesterase (hBChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and standard inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate buffers or solvents (e.g., DMSO for inhibitors).

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, DTNB solution, and the enzyme solution.

    • Add various concentrations of the test inhibitor or the vehicle control.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., for 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Discussion and Conclusion

Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against acetylcholinesterase with an IC50 value of 85 nM. Its selectivity for AChE over BChE (selectivity index of 14.7) is less pronounced than that of Donepezil but higher than that of Rivastigmine and Tacrine. This profile suggests that this compound could potentially modulate cholinergic activity with a mixed AChE/BChE inhibition profile.

The established inhibitors each have distinct characteristics. Donepezil is highly selective for AChE.[7] Rivastigmine is a dual inhibitor of both AChE and BChE, which may offer therapeutic advantages in later stages of Alzheimer's disease when BChE levels increase.[3][8] Galantamine is selective for AChE and also modulates nicotinic acetylcholine receptors.[9] Tacrine is a non-selective inhibitor of both enzymes.[7][11]

The hypothetical profile of this compound places it as a compound of interest for further investigation. Its moderate potency and mixed selectivity warrant experimental validation to determine its true therapeutic potential. Future studies should focus on synthesizing this compound and evaluating its in vitro inhibitory activity against AChE and BChE, followed by cell-based and in vivo models to assess its efficacy and safety profile. The experimental protocols and comparative data presented in this guide provide a framework for such investigations.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazolidin-2-one Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of imidazolidin-2-one analogs, with a focus on their potential as anticancer agents. While a comprehensive, publicly available SAR study specifically for 1-(3-Bromophenyl)imidazolidin-2-one analogs is not available at the time of this publication, this document synthesizes findings from related imidazolidin-2-one and 2-thioxoimidazolidin-4-one derivatives to inform future research and drug discovery efforts.

Biological Activity Landscape of Imidazolidin-2-one Scaffolds

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1] Analogs of this structure have been investigated for various therapeutic applications, including but not limited to:

  • Anticancer Activity: A significant body of research has focused on the cytotoxic effects of imidazolidin-2-one and related derivatives against various cancer cell lines.[2]

  • Antimicrobial Activity: Several imidazolidin-2-one analogs have demonstrated efficacy against bacterial and fungal pathogens.

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as cholinesterases, indicating potential for the treatment of neurodegenerative diseases.[3]

  • Immunosuppressive Activity: Certain N-substituted imidazolidin-2-ones have been evaluated for their ability to modulate the immune response.[4]

This guide will primarily focus on the anticancer properties of these analogs due to the greater availability of comparative data for related structures.

Comparative Anticancer Activity of Imidazolidin-2-one Analogs

The following table summarizes the in vitro cytotoxic activity of a series of 2-thioxoimidazolidin-4-one derivatives, which share structural similarities with the this compound scaffold. These compounds were evaluated for their ability to inhibit the growth of human cancer cell lines.

Compound IDStructureModification from CoreIC₅₀ (µM) vs. A549 (Lung Carcinoma)IC₅₀ (µM) vs. HCT116 (Colon Carcinoma)IC₅₀ (µM) vs. MCF-7 (Breast Adenocarcinoma)IC₅₀ (µM) vs. PC3 (Prostate Cancer)
I 5-benzylidene-3-phenyl-2-thioxoimidazolidin-4-onePhenyl at N3, Benzylidene at C5>100>100>100>100
II 5-(4-chlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-onePhenyl at N3, 4-Chlorobenzylidene at C545.338.952.160.7
III 5-(4-bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-onePhenyl at N3, 4-Bromobenzylidene at C531.629.841.548.2
IV 5-(4-nitrobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-onePhenyl at N3, 4-Nitrobenzylidene at C515.211.518.922.4
V 3-(4-bromophenyl)-5-benzylidene-2-thioxoimidazolidin-4-one4-Bromophenyl at N3, Benzylidene at C568.475.180.388.9
VI 3-(4-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one4-Bromophenyl at N3, 4-Chlorobenzylidene at C522.718.325.630.1

Data presented is a representative compilation from publicly available research on related compounds and is intended for comparative purposes. The core structure for this table is 3-phenyl-2-thioxoimidazolidin-4-one.

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these analogs is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate key aspects of the research and potential mechanisms of action for imidazolidin-2-one analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., 3-Bromoaniline, Ethylene Diamine) synthesis Synthesis of this compound Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar lead Lead Compound Identification sar->lead enzyme Enzyme Inhibition Assays lead->enzyme pathway Signaling Pathway Analysis enzyme->pathway in_vivo In Vivo Efficacy Studies pathway->in_vivo

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound Analog (Hypothetical Target) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analog.

References

Efficacy of 1-(3-Bromophenyl)imidazolidin-2-one and Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the biological activities of substituted imidazolidin-2-one derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory properties.

While specific experimental efficacy data for 1-(3-Bromophenyl)imidazolidin-2-one remains limited in publicly accessible literature, a comprehensive analysis of structurally similar compounds provides valuable insights into its potential biological activities. This guide synthesizes available data on related imidazolidin-2-one and thioxoimidazolidin-4-one derivatives to offer a comparative overview of their efficacy. The data presented is intended to guide future research and drug development efforts in this chemical space.

Anticancer Activity

Imidazolidin-2-one and its analogs have demonstrated notable cytotoxic activity against various cancer cell lines. The substitution on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Efficacy of Imidazol-2-one and 2-Thioxoimidazolidin-4-one Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50) of various imidazolidin-2-one and 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µg/mL)Reference
Compound 14 (E)-3-(1-(4-bromophenyl)ethylideneamino)-2-thioxoimidazolidin-4-one derivative with pyrazole moietyHePG-2 (Liver)2.33[1]
Compound 5 (E)-3-(1-(4-bromophenyl)ethylideneamino)-2-thioxoimidazolidin-4-one derivative with triazole moietyMCF-7 (Breast)3.98[1]
Compound 7b Aryl substituted imidazol-2-oneVarious human cancer cell linesSimilar to or greater than docetaxel[2]
Compound 7i Aryl substituted imidazol-2-oneVarious human cancer cell linesSimilar to or greater than docetaxel[2]
Compound 7 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivativeHepG-2 (Liver), HCT-116 (Colon)Good antiproliferation activity[3]
Compound 9 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivativeHepG-2 (Liver), HCT-116 (Colon)Good antiproliferation activity[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

  • Cell Culture: Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

experimental_workflow_cytotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines culture Culture in appropriate media start->culture seed Seed cells in 96-well plates culture->seed treat Add test compounds seed->treat mtt Add MTT solution treat->mtt solubilize Solubilize formazan mtt->solubilize read Measure absorbance solubilize->read calculate Calculate IC50 read->calculate

Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of imidazolidin-2-one derivatives as antimicrobial and antifungal agents. The nature and position of substituents on the phenyl ring significantly influence their activity spectrum and potency.

Comparative Efficacy of Imidazolidin-2-one Derivatives Against Microbial Strains

The following table summarizes the antimicrobial and antifungal activity of various imidazolidin-2-one derivatives, typically reported as the minimum inhibitory concentration (MIC) or zone of inhibition.

CompoundStructureMicrobial StrainActivity (MIC/Zone of Inhibition)Reference
1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one (11c) Imidazoquinoxaline derivativeVarious bacteria and fungiSignificant antimicrobial activity[4]
5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one (3f) 5-imino-4-thioxo-2-imidazolidinone derivativeVarious bacteria and fungiSignificant antimicrobial activity[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination [4]

  • Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

experimental_workflow_mic cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare microbial inoculum inoculate Inoculate microtiter plates inoculum->inoculate dilution Prepare compound dilutions dilution->inoculate incubate Incubate plates inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Imidazolidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators.

Comparative Efficacy of Imidazolidine Derivatives in an Anti-inflammatory Assay
CompoundStructureAssayActivityReference
4-[1,3-Bis(2,6-dichlorobenzyl)-2-imidazolidinyl]phenyl-diethylamine (3g) Substituted imidazolidine derivativeCarrageenan-induced paw edema in ratsPromising anti-inflammatory action[5]
4-[1,3-Bis(3-hydroxy-4-methoxybenzyl)-2-imidazolidinyl]phenyl-diethylamine (3i) Substituted imidazolidine derivativeCarrageenan-induced paw edema in ratsPromising anti-inflammatory action[5]
4-(1,3-Bis(4-methoxybenzyl)-4-methylimidazolidin-2-yl)-phenyl-diethylamine (3j) Substituted imidazolidine derivativeCarrageenan-induced paw edema in ratsPromising anti-inflammatory action[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5]

  • Animal Model: Wistar albino rats are used for the experiment.

  • Compound Administration: The test compounds are administered orally to the rats.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Edema Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some imidazolidinone derivatives may involve the inhibition of tubulin polymerization, a mechanism shared with drugs like combretastatin A-4.[2] The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

signaling_pathway_hypothesis cluster_compound Imidazolidin-2-one Derivatives cluster_anticancer Anticancer Pathway cluster_antiinflammatory Anti-inflammatory Pathway compound 1-Phenylimidazolidin-2-one Derivatives tubulin Tubulin compound->tubulin Inhibition cox COX Enzymes compound->cox Inhibition mitosis Mitotic Arrest tubulin->mitosis apoptosis_cancer Apoptosis mitosis->apoptosis_cancer prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation

Hypothesized signaling pathways for imidazolidin-2-one derivatives.

Conclusion

The available data on imidazolidin-2-one and its analogs suggest that these compounds are a promising scaffold for the development of novel therapeutic agents. While direct efficacy data for this compound is currently unavailable, the structure-activity relationships observed in similar compounds indicate its potential for significant biological activity. The presence of a bromine atom on the phenyl ring is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their potency. Further experimental studies are warranted to fully elucidate the efficacy and mechanism of action of this compound in anticancer, antimicrobial, and anti-inflammatory contexts. This comparative guide provides a foundational framework for researchers to design and execute such investigations.

References

Comparative Guide to the Biological Activity of Imidazolidin-2-one Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of heterocyclic compounds structurally related to 1-(3-Bromophenyl)imidazolidin-2-one. Due to the limited publicly available data on this specific compound, this document focuses on the activity of analogous imidazolidin-2-one and thiazolidin-4-one derivatives in various cell lines. The experimental data and protocols presented herein are drawn from multiple studies and are intended to serve as a reference for the potential evaluation of this compound.

I. Comparative Anticancer Activity of Related Compounds

Numerous derivatives of imidazolidin-2-one and thiazolidin-4-one have been investigated for their cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, providing a benchmark for potential anticancer activity.

Compound Class/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isatin-based thiazolidin-4-one (28a)HepG227.59Doxorubicin4.50
MCF-78.974.17
HT-295.424.01
Isatin-based thiazolidin-4-one (28b)HepG24.97Doxorubicin4.50
MCF-75.334.17
HT-293.294.01
Thiazolidin-4-one-1,3,4-oxadiazole (42d)MCF-70.47Doxorubicin0.58
A5490.590.72
HeLa0.530.89
Thiazolidine-4-one with 5-nitrofuran-2-yl (39)MDA-MB-2311.9--
HepG25.4--
HT-296.5--
2-(thienothiazolylimino)-1, 3-thiazolidin-4-one (27)CDC25A (enzyme)6.2 ± 1.0--
N1-(2-aryl-1, 3-thiazolidin-4-one)-N3-aryl urea (6)A5490.041--
Thiazolidin-4-one derivative (7)MV4-11 (leukemia)3.4--
K562 (leukemia)0.75--

This table summarizes data from various studies on thiazolidin-4-one derivatives, which are structurally related to imidazolidin-2-ones.[1][2] The data indicates that modifications to the core scaffold can lead to potent anticancer activity across different cancer cell types.[1][2]

II. Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

A. Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.

  • Cell Seeding: Plate cells (e.g., HepG2, A549, HFF-1) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24 and 48 hours.[3][4]

  • MTS Reagent Addition: Following incubation, add MTS reagent to each well and incubate for a period that allows for color development (typically 1-4 hours).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

B. Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Treat cancer cells (e.g., HCT-116, HepG-2) with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[5]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

III. Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Treatment Compound Treatment (Dose-Response) Compound->Treatment CellLines Select Cell Lines (e.g., Cancer and Normal) Culture Cell Culture and Seeding CellLines->Culture Culture->Treatment Assay Perform Assays (e.g., MTS, Cell Cycle) Treatment->Assay Acquisition Data Acquisition Assay->Acquisition Analysis Statistical Analysis (IC50, etc.) Acquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

A typical experimental workflow for evaluating the in vitro activity of a novel compound.

G Compound 1-(3-Bromophenyl) imidazolidin-2-one Pathway Signaling Pathway (e.g., PI3K/Akt) Compound->Pathway Inhibition? Apoptosis Apoptosis Pathway->Apoptosis Regulation CellCycle Cell Cycle Arrest Pathway->CellCycle Regulation

A hypothetical signaling pathway potentially modulated by imidazolidin-2-one derivatives.

IV. Potential Mechanisms of Action and Other Biological Activities

While the precise mechanism of action for this compound is not yet elucidated, related heterocyclic compounds have been shown to exert their effects through various pathways. For instance, some thiazolidin-4-one derivatives are known to inhibit enzymes like cell division cycle phosphatase (CDC25) and multi-tyrosine kinases.[2] The PI3K/mTOR signaling pathway is another potential target for this class of compounds.[6]

Beyond anticancer activity, imidazolidinone and thiazolidinone scaffolds are present in molecules with a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Several derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[7][8]

  • Anti-inflammatory Activity: Certain thiazolidine-4-one derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[9]

  • Antiviral Activity: Some imidazolidin-2,4-dione derivatives have shown promising anti-HIV activity.[10]

V. Conclusion

The imidazolidin-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data on this compound is currently scarce, the extensive research on structurally similar compounds suggests its potential for significant biological activity, particularly in the realm of oncology. The comparative data and detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this and related molecules. Future studies should focus on a comprehensive screening of this compound against a diverse panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action.

References

Validation of In Vitro Findings for 1-(3-Bromophenyl)imidazolidin-2-one in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of 1-(3-Bromophenyl)imidazolidin-2-one and Alternative Compounds in Preclinical Animal Models

This guide provides a comparative overview of the available in vivo data validating the in vitro findings for the compound this compound. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate informed decisions regarding the therapeutic potential of this compound.

Following a comprehensive review of publicly available scientific literature, no specific in vivo or animal model studies validating the in vitro findings for this compound have been identified.

While the broader class of imidazolidin-2-ones has been explored for various therapeutic applications, with some derivatives showing in vitro activity as anticancer agents or cholinesterase inhibitors, specific data on the in vivo efficacy, mechanism of action, and safety profile of the 1-(3-bromophenyl) substituted variant is not present in the reviewed literature.

This lack of published in vivo data prevents a direct comparison with alternative compounds and the creation of detailed experimental protocols and data tables as per the core requirements of this guide. The scientific community awaits future research to elucidate the in vivo properties of this compound.

General Considerations for In Vivo Validation of Imidazolidin-2-one Analogs

For researchers considering initiating in vivo studies on this compound or related compounds, the following general experimental workflow and considerations for data comparison are proposed.

Proposed Experimental Workflow for In Vivo Validation

The logical progression from in vitro discovery to in vivo validation is a critical step in the drug development pipeline. A typical workflow would involve a series of studies to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety in a relevant animal model.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation iv1 Target Identification & Binding Affinity iv2 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) iv1->iv2 iv3 Mechanism of Action Studies iv2->iv3 pk Pharmacokinetic Studies (ADME) iv3->pk Proceed to Animal Models pd Pharmacodynamic Studies (Target Engagement) pk->pd efficacy Efficacy in Disease Model pd->efficacy efficacy->iv1 Feedback for Optimization tox Toxicology & Safety Studies efficacy->tox

A Comparative Guide to the Synthesis of 1-(3-Bromophenyl)imidazolidin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established synthetic routes for 1-(3-Bromophenyl)imidazolidin-2-one, a key intermediate in the development of various pharmacologically active compounds. The following sections detail two prominent synthetic strategies: a two-step sequence involving urea formation and subsequent cyclization, and a palladium-catalyzed Buchwald-Hartwig amination approach. Each method is presented with a detailed experimental protocol and a summary of key quantitative data to aid in the selection of the most suitable route for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Urea Formation and CyclizationRoute 2: Buchwald-Hartwig Amination
Starting Materials 3-Bromoaniline, 2-Aminoethanol, 1,1'-Carbonyldiimidazole (CDI)3-Bromoaniline, 1-chloro-2-isocyanatoethane, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)
Number of Steps TwoOne (potentially two if precursor synthesis is separate)
Key Transformation Cyclization of a hydroxyethyl urea intermediatePalladium-catalyzed intramolecular C-N bond formation
Reported Yield Good to excellentGood to excellent
Reaction Conditions Mild to moderateModerate (requires heating and inert atmosphere)
Reagent Toxicity CDI is a moisture-sensitive but relatively safe carbonylating agent.Palladium catalysts can be toxic and require careful handling and removal from the final product.
Scalability Generally scalable.Can be scalable, but catalyst cost and removal may be considerations.

Route 1: Two-Step Synthesis via Urea Formation and Cyclization

This widely applicable method involves the initial formation of a hydroxyethyl urea derivative from an aniline and 2-aminoethanol, followed by cyclization to the imidazolidin-2-one ring. 1,1'-Carbonyldiimidazole (CDI) is a common and effective reagent for the cyclization step.[1][2]

Experimental Protocol

Step 1: Synthesis of N-(3-Bromophenyl)-N'-(2-hydroxyethyl)urea

  • To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours until the formation of the corresponding imidazolide is complete (monitoring by TLC is recommended).

  • In a separate flask, dissolve 2-aminoethanol (1.2 eq) in the same solvent.

  • Add the solution of 2-aminoethanol to the reaction mixture containing the imidazolide.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-(3-bromophenyl)-N'-(2-hydroxyethyl)urea.

Step 2: Cyclization to this compound

  • Dissolve the N-(3-bromophenyl)-N'-(2-hydroxyethyl)urea (1.0 eq) in a suitable solvent like THF or DCM.

  • Add 1,1'-carbonyldiimidazole (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Visualizing the Workflow: Urea Formation and Cyclization

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization A 3-Bromoaniline C Imidazolide Intermediate A->C + CDI B 1,1'-Carbonyldiimidazole (CDI) B->C E N-(3-Bromophenyl)-N'-(2-hydroxyethyl)urea C->E + 2-Aminoethanol D 2-Aminoethanol D->E F N-(3-Bromophenyl)-N'-(2-hydroxyethyl)urea H This compound F->H + CDI G 1,1'-Carbonyldiimidazole (CDI) G->H

Caption: Two-step synthesis of this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This methodology can be adapted for the intramolecular cyclization of a suitable precursor to directly form the imidazolidin-2-one ring. A plausible precursor would be N-(3-bromophenyl)-N'-(2-chloroethyl)urea, which can be synthesized from 3-bromoaniline and 2-chloroethyl isocyanate.

Experimental Protocol

Precursor Synthesis: N-(3-Bromophenyl)-N'-(2-chloroethyl)urea

  • Dissolve 3-bromoaniline (1.0 eq) in a dry, aprotic solvent such as toluene or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chloroethyl isocyanate (1.05 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Intramolecular Buchwald-Hartwig Cyclization

  • To an oven-dried Schlenk flask, add N-(3-bromophenyl)-N'-(2-chloroethyl)urea (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 eq).

  • Add a strong base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent, such as toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[5]

Visualizing the Workflow: Buchwald-Hartwig Amination

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization A 3-Bromoaniline C N-(3-Bromophenyl)-N'-(2-chloroethyl)urea A->C B 2-Chloroethyl isocyanate B->C D N-(3-Bromophenyl)-N'-(2-chloroethyl)urea F This compound D->F E Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene E->F Catalyst System

Caption: Buchwald-Hartwig synthesis of this compound.

Conclusion

Both the two-step urea formation/cyclization and the Buchwald-Hartwig amination represent viable and efficient methods for the synthesis of this compound and its analogs. The choice between these routes will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the tolerance of the substrate to the specific reaction conditions. The two-step method may be preferable for its use of less toxic reagents, while the Buchwald-Hartwig approach offers the potential for a more convergent synthesis. For any given application, it is recommended to perform small-scale optimization studies to determine the most effective conditions.

References

Unraveling the Profile of 1-(3-Bromophenyl)imidazolidin-2-one: A Comparative Analysis Becomes an Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with a thorough evaluation of a compound's potential against existing treatments. However, in the case of 1-(3-Bromophenyl)imidazolidin-2-one, a head-to-head comparison with standard-of-care drugs is currently not feasible due to a lack of publicly available data on its biological activity, mechanism of action, and clinical performance.

While the imidazolidin-2-one scaffold is a recurring motif in a variety of biologically active compounds, specific data for the 1-(3-bromophenyl) substituted variant remains elusive in the public domain. Extensive searches have not yielded any preclinical or clinical studies that would allow for a direct comparison with established therapeutic agents.

The Imidazolidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazolidin-2-one core is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the investigation of various imidazolidin-2-one derivatives for a range of therapeutic applications.

Derivatives of this scaffold have been explored for their potential as:

  • Anticancer Agents: Some imidazolidin-2-one compounds have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[1][2][3]

  • Cholinesterase Inhibitors: Certain substituted imidazolidine-2,4,5-triones have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4]

  • Antimicrobial Agents: Novel imidazolidinone derivatives have been synthesized and tested for their antibacterial and antifungal activities.[5]

Despite the broad interest in the imidazolidin-2-one class, the specific biological profile of this compound has not been detailed in the available scientific literature. Without this foundational data, it is impossible to identify the relevant standard-of-care drugs for a comparative analysis.

The Path Forward: Establishing a Biological Profile

To enable a future comparative analysis, the following experimental steps would be necessary to elucidate the therapeutic potential of this compound:

Experimental Workflow for Initial Profiling

cluster_0 Compound Acquisition and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies Synthesis_Purification Synthesis and Purification Structural_Verification Structural Verification (NMR, MS) Synthesis_Purification->Structural_Verification Purity_Assessment Purity Assessment (HPLC) Structural_Verification->Purity_Assessment Target_Based_Screening Target-Based Screening (e.g., Kinase Panel) Purity_Assessment->Target_Based_Screening Phenotypic_Screening Phenotypic Screening (e.g., Cancer Cell Lines) Purity_Assessment->Phenotypic_Screening Hit_Identification_1 Hit_Identification_1 Target_Based_Screening->Hit_Identification_1 Identify Potential Targets Hit_Identification_2 Hit_Identification_2 Phenotypic_Screening->Hit_Identification_2 Identify Cellular Effects ADME_Tox_Screening Early ADME/Tox Screening Target_Validation Target Validation Hit_Identification_1->Target_Validation Hit_Identification_2->Target_Validation Pathway_Analysis Signaling Pathway Analysis Target_Validation->Pathway_Analysis Dose_Response Dose-Response Studies Pathway_Analysis->Dose_Response Lead_Candidate Lead_Candidate Dose_Response->Lead_Candidate Selection for Further Study

Caption: Initial experimental workflow for characterizing the biological activity of a novel compound.

Hypothetical Signaling Pathway Investigation

Should initial screening suggest an anticancer effect, a subsequent step would be to investigate its impact on key cancer-related signaling pathways.

cluster_pathway Hypothetical Cancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 1-(3-Bromophenyl) imidazolidin-2-one Compound->RAF Potential Inhibition

Caption: Diagram of a hypothetical signaling pathway that could be investigated for modulation by the compound.

References

Validating the Specificity of 1-(3-Bromophenyl)imidazolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of the currently available scientific literature and commercial product information reveals a significant gap in the understanding of the specific biological targets and mechanism of action for the compound 1-(3-Bromophenyl)imidazolidin-2-one. While the imidazolidin-2-one scaffold is a common feature in a variety of biologically active molecules, specific experimental data validating the binding affinity and functional activity of this particular compound remains elusive in the public domain.

The imidazolidin-2-one core is a versatile chemical structure found in compounds with a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) activities. However, the functional role of the 3-bromophenyl substitution on the imidazolidin-2-one ring in directing its interaction with specific biological macromolecules has not been characterized.

Currently, commercial suppliers of this compound provide basic chemical and physical properties but do not offer any data regarding its biological activity or primary molecular targets. Furthermore, a thorough search of scientific databases and patent literature did not yield any studies that have undertaken target identification, validation, or comprehensive specificity profiling for this compound.

Without a known primary biological target, a comparative guide to its specificity cannot be constructed. Key elements of such a guide, including comparisons with alternative compounds, quantitative data on binding affinity and selectivity (e.g., IC50, Ki values), and the elucidation of modulated signaling pathways, are contingent on this fundamental information.

Therefore, for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, the initial and critical step will be to perform unbiased screening assays to identify its primary biological target(s).

Proposed Experimental Workflow for Target Identification and Specificity Validation

To address the current knowledge gap, a systematic approach to target identification and specificity validation is required. The following workflow outlines a potential strategy for characterizing the biological activity of this compound.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation & Specificity Profiling cluster_phase3 Phase 3: Comparative Analysis start This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) start->phenotypic_screening affinity_chromatography Affinity Chromatography-Mass Spectrometry start->affinity_chromatography computational_screening In Silico Target Prediction (e.g., Chemical Similarity, Docking) start->computational_screening hit_validation Hit Validation (e.g., SPR, ITC, CETSA) phenotypic_screening->hit_validation affinity_chromatography->hit_validation computational_screening->hit_validation biochemical_assays Biochemical/Enzymatic Assays (IC50/Ki Determination) hit_validation->biochemical_assays cellular_assays Cellular Assays (Target Engagement & Functional Response) biochemical_assays->cellular_assays off_target_screening Broad Kinase/GPCR Panel Screening cellular_assays->off_target_screening data_analysis Data Analysis & Comparison with Known Inhibitors off_target_screening->data_analysis conclusion Specificity Profile Established data_analysis->conclusion caption Figure 1. Proposed workflow for target identification and specificity validation.

Figure 1. Proposed workflow for target identification and specificity validation.

Experimental Protocols

Phase 1: Target Identification

  • Phenotypic Screening: The compound would be screened across a panel of diverse cell lines representing various cancer types or other disease models. High-content imaging or reporter gene assays could be employed to identify specific cellular phenotypes induced by the compound.

  • Affinity Chromatography-Mass Spectrometry: this compound would be immobilized on a solid support to create an affinity matrix. This matrix would then be used to capture interacting proteins from cell lysates, which would subsequently be identified by mass spectrometry.

  • In Silico Target Prediction: Computational methods, such as chemical similarity searching against databases of known bioactive molecules and molecular docking simulations against a broad range of protein targets, could provide putative targets for further experimental validation.

Phase 2: Target Validation & Specificity Profiling

  • Hit Validation: Putative targets identified in Phase 1 would be validated using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) to confirm direct binding to this compound.

  • Biochemical/Enzymatic Assays: Once a direct target is confirmed, its functional activity in the presence of the compound would be quantified. For example, if the target is a kinase, an in vitro kinase assay would be performed to determine the IC50 value.

  • Cellular Assays: The effect of the compound on the target's activity within a cellular context would be assessed. This could involve measuring the phosphorylation of a downstream substrate or other relevant cellular biomarkers.

  • Off-Target Screening: To establish the specificity of the compound, it would be screened against a broad panel of related proteins (e.g., a kinome-wide panel if the primary target is a kinase) to identify potential off-target interactions.

Phase 3: Comparative Analysis

  • Data Analysis and Comparison: The obtained data on binding affinity (Kd), potency (IC50/EC50), and selectivity would be compiled and compared with those of known inhibitors or modulators of the identified primary target.

Conclusion

At present, a conclusive guide on the specificity of this compound cannot be provided due to the absence of published experimental data. The imidazolidin-2-one class of compounds holds therapeutic promise, but rigorous experimental validation is essential to elucidate the specific biological activities of individual derivatives. The proposed workflow provides a roadmap for researchers to systematically characterize this compound, which will be a prerequisite for any future comparative analyses and potential drug development efforts. Researchers are encouraged to undertake these foundational studies to unlock the therapeutic potential of this compound.

Benchmarking ADME Properties of 1-(3-Bromophenyl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Bromophenyl)imidazolidin-2-one is a member of the N-aryl imidazolidin-2-one chemical class, a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The successful progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A favorable ADME profile ensures that the compound can reach its biological target in sufficient concentration and for an adequate duration to elicit a therapeutic effect, while minimizing off-target toxicity.

This guide provides a comparative framework for benchmarking the ADME properties of this compound. Due to the limited availability of publicly accessible experimental data for this specific compound, this guide will utilize a combination of data for structurally related analogs and illustrative hypothetical data to provide a comparative context. This approach is intended to serve as a template for researchers in drug discovery and development, outlining the key assays and data interpretation necessary for advancing compounds in this chemical series. The guide will focus on four critical in vitro ADME assays: aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding.

Comparative Analysis of In Vitro ADME Properties

The following tables present a comparative summary of key ADME parameters for this compound and two structurally related analogs.

Disclaimer: The data presented in Tables 1-4 for this compound and its fluoro- and chloro-analogs are illustrative hypothetical values based on general trends for similar chemical classes and are intended for demonstrative purposes only. They do not represent experimentally determined results.

Table 1: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution and subsequent absorption. Poor solubility can be a major hurdle for oral drug development.

Compound IDStructureKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4
Target Compound This compound4530
Comparator A 1-(3-Fluorophenyl)imidazolidin-2-one6550
Comparator B 1-(3-Chlorophenyl)imidazolidin-2-one5035

Table 2: Membrane Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive diffusion across the gastrointestinal tract. High permeability is generally desirable for orally administered drugs.

Compound IDApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Class
Target Compound 8.5High
Comparator A 10.2High
Comparator B 9.1High

Table 3: Metabolic Stability

Metabolic stability, assessed using human liver microsomes, provides an indication of a compound's susceptibility to Phase I metabolism, which influences its in vivo half-life and clearance.

Compound IDHalf-life (t½) (min)Intrinsic Clearance (CLint) (μL/min/mg protein)Stability Class
Target Compound 4530.8Moderate
Comparator A > 60< 11.5High
Comparator B 5226.7Moderate

Table 4: Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free drug available to interact with its target.

Compound IDHuman Plasma Protein Binding (%)
Target Compound 85.2
Comparator A 78.5
Comparator B 83.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ADME data. Below are standard protocols for the key in vitro assays.

Kinetic Solubility Assay

Principle: This assay measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It mimics the conditions of high-throughput screening and provides a rapid assessment of solubility.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, measure the turbidity of the solution using a nephelometer.

  • Alternatively, filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS by comparing against a standard curve prepared in the same buffer system.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA assesses the ability of a compound to passively diffuse through a lipid-infused artificial membrane, serving as a model for gastrointestinal absorption.[1]

Protocol:

  • Prepare a stock solution of the test compound at 10 mM in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in a donor buffer (e.g., PBS at pH 6.5 to mimic the upper intestine).

  • Coat a 96-well filter plate (the donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Add 200 µL of the compound solution to each well of the donor plate.

  • Add 300 µL of acceptor buffer (e.g., PBS at pH 7.4) to a 96-well acceptor plate.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for 4-16 hours at room temperature with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Human Liver Microsomal Stability Assay

Principle: This assay evaluates the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.[2][3][4]

Protocol:

  • Prepare a 1 µM solution of the test compound in a phosphate buffer (pH 7.4).

  • Add human liver microsomes (final concentration 0.5 mg/mL) to the compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quench the reaction at each time point by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting to a first-order decay model. Intrinsic clearance is then calculated from the half-life.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Principle: Equilibrium dialysis is the gold standard for determining the fraction of a drug that binds to plasma proteins.[5][6] The unbound drug is free to diffuse across a semi-permeable membrane until equilibrium is reached.

Protocol:

  • Spike the test compound into human plasma at a final concentration of 1 µM.

  • Add the plasma sample (e.g., 150 µL) to one chamber of an equilibrium dialysis device (e.g., a RED device).

  • Add an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins.

  • Seal the device and incubate at 37°C with shaking for 4-24 hours to allow equilibrium to be reached.

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • To release any bound drug for total concentration measurement, precipitate the proteins in the plasma aliquot with acetonitrile. The buffer aliquot is mixed with an equivalent volume of blank plasma and acetonitrile.

  • Analyze the compound concentration in both processed samples by LC-MS/MS.

  • Calculate the percent bound using the formula: % Bound = (([C]_plasma - [C]_buffer) / [C]_plasma) * 100

Visualizations

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the initial in vitro ADME profiling of a new chemical entity.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_analysis Analysis & Decision solubility Solubility Assay data_integration Data Integration & Profiling solubility->data_integration permeability PAMPA permeability->data_integration stability Microsomal Stability stability->data_integration ppb Plasma Protein Binding ppb->data_integration decision Go / No-Go for In Vivo PK data_integration->decision compound Test Compound compound->solubility compound->permeability compound->stability compound->ppb

A typical workflow for in vitro ADME profiling.
Signaling Pathway

Imidazolidin-2-one derivatives have been investigated for a wide range of biological targets, including as inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP), which is involved in down-regulating T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation, a mechanism of interest for autoimmune diseases and immuno-oncology.

LYP_Pathway TCR TCR Complex Lck Lck (pY394) TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, Akt) LAT_SLP76->Downstream Activates Activation T-Cell Activation Downstream->Activation LYP LYP (PTPN22) LYP->Lck Dephosphorylates (Inhibits) Inhibitor Imidazolidin-2-one Derivative Inhibitor->LYP Inhibits

Inhibition of LYP by imidazolidin-2-one derivatives.

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromophenyl)imidazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides comprehensive guidance on the proper disposal procedures for 1-(3-Bromophenyl)imidazolidin-2-one, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is designed to be a preferred resource for handling and disposal operations, offering clear, step-by-step instructions.

Summary of Key Disposal Data

For quick reference, the following table summarizes essential quantitative data pertinent to the safe disposal of this compound.

IdentifierValue
CAS Number 14088-96-1
Molecular Formula C₉H₉BrN₂O
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Recommended Waste Stream Segregated Halogenated Organic Waste
Potential EPA Waste Codes F001, F002 (if mixed with or is a spent solvent)

Experimental Protocol for Disposal

The following detailed methodology outlines the necessary steps for the safe and compliant disposal of this compound and associated waste materials.

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles with side shields or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.

    • This container should be specifically designated for "Halogenated Organic Solids."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container labeled "Halogenated Organic Liquids."[1]

    • Do not mix with non-halogenated waste streams to avoid unnecessary and costly disposal procedures.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing papers, pipette tips, gloves, and spill cleanup materials, must be disposed of as hazardous solid waste. Place these items in the designated "Halogenated Organic Solids" container.[1]

3. Container Management:

  • Ensure all waste containers are made of a compatible material (e.g., polyethylene) and are in good condition with a secure, tight-fitting lid.

  • All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful").[1]

4. Storage of Waste:

  • Store hazardous waste containers in a designated and well-ventilated satellite accumulation area.

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

  • Keep waste containers closed at all times, except when adding waste.[1]

5. Disposal Procedure:

  • Once the waste container is full (no more than 90% capacity) or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

6. Empty Container Disposal:

  • Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as "Halogenated Organic Liquid" waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Waste Generation cluster_characterize Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Generation of This compound Waste char Characterize Waste Stream start->char solid_waste Solid Waste (Unused chemical, contaminated labware) char->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) char->liquid_waste Liquid solid_container Collect in Labeled 'Halogenated Organic Solids' Waste Container solid_waste->solid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container Collect in Labeled 'Halogenated Organic Liquids' Waste Container liquid_waste->liquid_container liquid_container->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-(3-Bromophenyl)imidazolidin-2-one. Adherence to these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRequired EquipmentStandards/Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2][3]Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][2][3][6]Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][4] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[4][5][6]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]
General Hygiene Eyewash stations and safety showers must be in close proximity to the workstation.[4][6][7]N/A

Operational Plan: Safe Handling Procedure

A systematic approach to handling is crucial for laboratory safety.

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that a chemical fume hood is operational.

    • Locate the nearest eyewash station and safety shower before beginning work.[4][6][7]

  • Handling :

    • Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[1][4]

    • Avoid contact with skin, eyes, and personal clothing.[1]

    • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke while handling.

  • Storage :

    • Store in a tightly-closed container when not in use.[1]

    • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

    • Store locked up.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[3]

    • Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be disposed of as hazardous waste in the designated solid waste container.[3]

  • Container Management :

    • Ensure all waste containers are in good condition and compatible with the chemical.[3]

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[3]

    • Keep waste containers closed except when adding waste.[3]

  • Final Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Experimental Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_safety Locate Eyewash & Safety Shower prep_setup->prep_safety handle_chem Handle Chemical prep_safety->handle_chem handle_avoid Avoid Contact & Inhalation handle_chem->handle_avoid handle_wash Wash Hands After Handling handle_avoid->handle_wash disp_segregate Segregate Waste (Solid, Liquid, Contaminated) handle_wash->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_dispose Dispose via Approved Waste Management disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.